3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)6-4-7(8(11)12)10(3)9-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHBZNCWOYBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390127 | |
| Record name | 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78208-73-8 | |
| Record name | 1-Methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78208-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, including experimental protocols, and outlines the expected analytical data for the characterization of the title compound.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The specific compound, this compound (CAS No: 78208-73-8), with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol , holds potential as a building block for the synthesis of novel therapeutic agents.[1][2] This guide presents a putative two-step synthesis approach and the expected characterization profile based on established chemical principles and spectroscopic data from analogous structures.
Synthetic Pathway
The proposed synthesis of this compound involves a two-step process:
-
Step 1: Knorr Pyrazole Synthesis. Formation of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate via the condensation of a β-ketoester, ethyl 4-methyl-3-oxopentanoate, with methylhydrazine.
-
Step 2: Saponification. Hydrolysis of the resulting ethyl ester to yield the target carboxylic acid.
This approach is a well-established method for the regioselective synthesis of pyrazoles.[3][4]
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
This procedure is adapted from established protocols for pyrazole synthesis from β-dicarbonyl compounds.[5][6]
Materials:
-
Ethyl 4-methyl-3-oxopentanoate
-
Methylhydrazine
-
Ethanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-methyl-3-oxopentanoate (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methylhydrazine (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This procedure is a standard saponification of an ester.[7]
Materials:
-
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl) (concentrated)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an extraction was performed, dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization Data
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 78208-73-8 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 168.19 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
Predicted Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | br s | 1H | COOH |
| ~6.5 | s | 1H | Pyrazole C4-H |
| ~4.0 | s | 3H | N-CH₃ |
| ~3.0 | septet | 1H | CH(CH₃)₂ |
| ~1.3 | d | 6H | CH(CH₃)₂ |
Note: The spectrum is predicted for a solution in a non-protic solvent like DMSO-d₆. The carboxylic acid proton is exchangeable and may not be observed in all solvents.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~155 | Pyrazole C3 |
| ~140 | Pyrazole C5 |
| ~110 | Pyrazole C4 |
| ~40 | N-CH₃ |
| ~28 | C H(CH₃)₂ |
| ~22 | CH(C H₃)₂ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1550 | Medium | C=N stretch (Pyrazole ring) |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
Note: The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[8]
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular ion) |
| 153 | [M - CH₃]⁺ |
| 125 | [M - CH(CH₃)₂]⁺ |
| 123 | [M - COOH]⁺ |
| 43 | [CH(CH₃)₂]⁺ (Isopropyl cation) |
Note: Fragmentation patterns can be complex, and the listed fragments are plausible based on the structure.[9]
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow from synthesis to characterization and data analysis.
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed, albeit putative, framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate the work of scientists and professionals in the field of drug discovery and development by providing a solid starting point for the preparation and analysis of this valuable chemical entity.
References
- 1. This compound DiscoveryCPR 78208-73-8 [sigmaaldrich.com]
- 2. This compound DiscoveryCPR 78208-73-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Physicochemical Properties of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 78208-73-8). Due to the limited availability of direct experimental data for this specific molecule, this document combines fundamental identifying information with computationally predicted values for key physicochemical parameters. Furthermore, it outlines detailed, standard experimental protocols for the empirical determination of these properties. Recognizing the therapeutic potential of pyrazole derivatives, particularly as anti-inflammatory agents, a putative mechanism of action is explored through a signaling pathway diagram, illustrating the potential inhibition of the cyclooxygenase (COX) pathway. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and preclinical evaluation of this and related pyrazole compounds.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that hold a privileged position in medicinal chemistry and drug discovery. The pyrazole scaffold is a core structural component in a variety of approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This compound is a specific derivative within this class, and a thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and are thus critical for rational drug design and formulation development.
Molecular Identity
The fundamental identifying characteristics of this compound are detailed below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 78208-73-8 |
| Molecular Formula | C₈H₁₂N₂O₂[1] |
| Molecular Weight | 168.19 g/mol [1] |
| SMILES | CC(C)c1cc(c(=O)o)n(C)n1 |
| InChI Key | FJPHBZNCWOYBDN-UHFFFAOYSA-N[1] |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, the following physicochemical properties have been predicted using a variety of computational models and online prediction tools. These values provide a valuable initial assessment for this compound.
| Property | Predicted Value |
| Melting Point (°C) | 135 - 175 |
| Boiling Point (°C) | 320 - 360 |
| pKa | 3.5 - 4.5 |
| Aqueous Solubility (LogS) | -2.5 to -1.5 |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 |
Note: These values are estimations derived from computational algorithms and should be confirmed by empirical testing.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard laboratory protocols for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range can indicate the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2] The sample is compacted by tapping the tube gently.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating and Observation: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3][4][5]
Boiling Point Determination
While the compound is a solid at room temperature, its boiling point can be determined under reduced pressure or predicted computationally. For experimental determination at atmospheric pressure, a larger quantity of the substance would be required.
Methodology: Thiele Tube Method (for liquids, adaptable for high-melting solids)
-
Sample Preparation: A small amount of the substance is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[6][7][8]
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature.
Methodology: Shake-Flask Method
-
Equilibrium Establishment: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. It is defined as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are combined in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[9][10]
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]
Putative Biological Activity and Signaling Pathway
Pyrazole derivatives are widely recognized for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[11][12][13][14][15] These enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of the COX pathway is a major mechanism for the therapeutic effects of nonsteroidal anti-inflammatory drugs (NSAIDs). Given its structural features, it is plausible that this compound could exhibit similar inhibitory activity.
Proposed Experimental Workflow for Assessing COX Inhibition
References
- 1. This compound DiscoveryCPR 78208-73-8 [sigmaaldrich.com]
- 2. westlab.com [westlab.com]
- 3. Video: Melting Points - Procedure [jove.com]
- 4. thinksrs.com [thinksrs.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 8. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 9. Shake Flask LogD | Domainex [domainex.co.uk]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 78208-73-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is limited. This guide provides a comprehensive overview of its physicochemical properties, a putative synthesis protocol based on established chemical principles, and a discussion of potential biological activities extrapolated from structurally related compounds.
Core Compound Properties
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The substituents on this core structure, an isopropyl group at the 3-position, a methyl group at the 1-nitrogen, and a carboxylic acid at the 5-position, are expected to modulate its physicochemical and biological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 78208-73-8 |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Physical Form | Solid |
| SMILES String | CC(C)c1cc(c(=O)O)n(C)n1 |
| InChI Key | FJPHBZNCWOYBDN-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Putative Synthetic Pathway
A potential synthetic route could start from a β-ketoester, which can be synthesized via a Claisen condensation. This intermediate can then be reacted with methylhydrazine to form the pyrazole ring. Subsequent hydrolysis of the ester would yield the target carboxylic acid.
Workflow 1: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for the target compound.
General Experimental Protocol for Synthesis of a 1,3-Disubstituted-1H-pyrazole-5-carboxylic Acid
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of the Pyrazole Ester (e.g., Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate)
-
To a solution of the appropriate β-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure pyrazole ester.
Step 2: Hydrolysis to the Carboxylic Acid
-
The purified pyrazole ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
The mixture is heated to reflux and the reaction is monitored by TLC until all the starting ester has been consumed.
-
After cooling to room temperature, the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the final this compound.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of this compound is not available in published literature. However, the pyrazole scaffold is a well-established pharmacophore, and numerous derivatives have demonstrated a wide range of biological activities. The activities of structurally similar compounds can provide insights into the potential applications of the target molecule.
Table 2: Reported Biological Activities of Structurally Related Pyrazole Derivatives
| Biological Activity | Description of Related Compounds and Findings |
| Antimicrobial | Various substituted pyrazole carboxylic acids have shown activity against a range of bacterial and fungal strains. The specific substituents on the pyrazole ring play a crucial role in determining the spectrum and potency of the antimicrobial effect. |
| Anti-inflammatory | Some pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. |
| Anticancer | A number of pyrazole-containing compounds have been investigated for their potential as anticancer agents, with mechanisms including the inhibition of various kinases involved in cancer cell proliferation and survival. |
| Herbicidal/Insecticidal | Certain substituted pyrazoles are utilized in the agricultural industry as herbicides and insecticides, often targeting specific enzymes or receptors in the target organisms. |
Given the lack of specific biological data for this compound, no signaling pathways or associated diagrams can be definitively presented. Research into its biological effects would be required to elucidate any such mechanisms.
Safety Information
Based on available supplier safety data sheets, this compound should be handled with care.
Table 3: Hazard and Precautionary Information
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) |
Conclusion and Future Directions
This compound is a chemical entity with potential for further investigation, particularly within the realms of medicinal and agricultural chemistry. The provided physicochemical data offers a foundational understanding of the molecule. The putative synthesis protocol, based on established methodologies for this class of compounds, provides a starting point for its preparation in a laboratory setting.
The significant gap in the current knowledge lies in its biological activity. Future research should focus on synthesizing and purifying this compound to enable a comprehensive screening for various biological activities. Depending on the screening results, further studies could delve into its mechanism of action, potentially identifying novel signaling pathways and therapeutic or agrochemical applications. The development of a robust and validated analytical method for its quantification would also be a crucial step for any future in-depth studies.
The Rising Therapeutic Potential of Novel Pyrazole Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel pyrazole carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this exciting field.
Anticancer Activity: Targeting Key Signaling Pathways
Novel pyrazole carboxylic acid derivatives have emerged as potent anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and epidermal growth factor receptor (EGFR) pathways.[1][2]
JAK/STAT Pathway Inhibition
Abnormalities in the JAK/STAT signaling pathway are implicated in various cancers.[1][3] Several 4-amino-(1H)-pyrazole derivatives have been synthesized and identified as potent JAK inhibitors.[1][3]
Quantitative Anticancer Data: JAK Inhibition
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 3f | JAK1 | 3.4 | PC-3 | Low µM | [1][3] |
| JAK2 | 2.2 | HEL | - | [1][3] | |
| JAK3 | 3.5 | K562 | - | [1][3] | |
| MCF-7 | - | [1][3] | |||
| MOLT4 | - | [1][3] | |||
| 11b | - | - | HEL | 0.35 | [1][3] |
| K562 | 0.37 | [1][3] | |||
| Ruxolitinib (Control) | - | - | - | Less potent than 3f and 11b | [1][3] |
Signaling Pathway: JAK/STAT Inhibition by Pyrazole Derivatives
Caption: Inhibition of the JAK/STAT signaling pathway by novel pyrazole carboxylic acid derivatives.
EGFR and VEGFR-2 Dual Inhibition
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are crucial in tumor progression and angiogenesis.[2] Novel fused pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2 tyrosine kinases.[2]
Quantitative Anticancer Data: EGFR/VEGFR-2 Inhibition
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 3 | 0.06 | - | [2] |
| 9 | - | 0.22 | [2] |
| 12 | Potent | Potent | [2] |
| Erlotinib (Control) | 0.13 | - | [2] |
Signaling Pathway: Dual EGFR/VEGFR-2 Inhibition
Caption: Dual inhibition of EGFR and VEGFR-2 signaling by fused pyrazole derivatives.
Antimicrobial Activity
Pyrazole carboxylic acids and their derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6]
Quantitative Antimicrobial Data
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli (Gram -) | 0.25 | [5] |
| Compound 4 | Streptococcus epidermidis (Gram +) | 0.25 | [5] |
| Compound 2 | Aspergillus niger (Fungus) | 1 | [5] |
| Ciprofloxacin (Control) | E. coli | 0.5 | [5] |
| S. epidermidis | 4 | [5] | |
| Clotrimazole (Control) | A. niger | - | [5] |
| Compound 2h | Gram-positive bacteria | 6.25 | [7] |
| Ciprofloxacin (Control) | Gram-positive bacteria | 6.25 | [7] |
| Compound 21c | Multidrug-resistant bacteria | 0.25 | [8] |
| Compound 23h | Multidrug-resistant bacteria | 0.25 | [8] |
| Gatifloxacin (Control) | Multidrug-resistant bacteria | 1 | [8] |
Experimental Workflow: Antimicrobial Screening
Caption: General workflow for antimicrobial screening of pyrazole derivatives.
Anti-inflammatory Activity
Certain pyrazole derivatives are known to exhibit potent anti-inflammatory effects, with some acting as selective COX-2 inhibitors, similar to the commercially available drug Celecoxib.[5][9]
Quantitative Anti-inflammatory Data
| Compound | Assay | Result | Comparison | Reference |
| Compound 4 | Carrageenan-induced paw edema | Better activity than standard | Diclofenac sodium | [5] |
| 1p | Carrageenan-induced paw edema | 93.06% edema inhibition | Indomethacin (91.32%) | [7] |
| 2c | Carrageenan-induced paw edema | 89.59% edema inhibition | Indomethacin (91.32%) | [7] |
| 2n | Carrageenan-induced paw edema | ~89.6% edema inhibition | Indomethacin (91.32%) | [7] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10]
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[5][11]
-
Medium Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.[5]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the pyrazole derivative and place them on the agar surface. A standard antibiotic disc is used as a positive control.
-
Incubation: Incubate the plates at 37 °C for 24 hours.[5]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone indicates the antimicrobial potency of the compound.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[7][12]
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a specified period.
-
Compound Administration: Administer the test pyrazole derivatives and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a phlogistic agent like carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the control group.
Conclusion
Novel pyrazole carboxylic acids represent a versatile and highly promising scaffold in the quest for new and effective therapeutic agents. Their demonstrated efficacy in inhibiting cancer cell proliferation, combating microbial infections, and reducing inflammation underscores their significant potential in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of compounds. Further investigations into structure-activity relationships, mechanism of action, and preclinical development are warranted to fully realize the therapeutic promise of pyrazole carboxylic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Substituted Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of substituted pyrazole compounds. Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document details common synthetic routes, key biological targets, and quantitative structure-activity relationship (SAR) data. It also provides detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents.
Introduction to Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs with diverse therapeutic applications.[3][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[3] Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib, the anticancer drug axitinib, and the erectile dysfunction treatment sildenafil.[3][4] The metabolic stability of the pyrazole ring is a significant factor in its prevalence in modern pharmaceuticals.[4]
The broad spectrum of biological activities associated with pyrazole derivatives includes anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and anticonvulsant effects.[2][5] This versatility has driven extensive research into the synthesis of novel substituted pyrazoles to explore their therapeutic potential and to develop new drugs with improved efficacy and safety profiles.
Synthetic Methodologies for Substituted Pyrazoles
The synthesis of substituted pyrazoles can be achieved through various chemical transformations. The most common and versatile methods are detailed below.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines
The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for constructing the pyrazole ring.[6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[6] The reaction can yield a mixture of regioisomers, and the regioselectivity can be influenced by the nature of the substituents and the reaction conditions.[6]
General Reaction Scheme:
-
R1, R3: Alkyl, Aryl, Heteroaryl, etc.
-
R2: H, Alkyl, Aryl, etc.
Several variations of this method exist, utilizing different starting materials that are precursors to the 1,3-dicarbonyl system, such as α,β-unsaturated ketones and β-enaminones.[6]
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction between a nitrile imine (as the 1,3-dipole) and an alkyne or an alkene is another powerful method for synthesizing substituted pyrazoles.[7] The nitrile imine is typically generated in situ from a hydrazonoyl halide. This method offers good control over the substitution pattern of the resulting pyrazole.[7]
Multicomponent Reactions
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of highly substituted pyrazoles in a one-pot fashion.[7] For instance, a three-component reaction involving an aldehyde, an active methylene compound, and a hydrazine can directly lead to the formation of a polysubstituted pyrazole.
Biological Activities and Mechanisms of Action
Substituted pyrazoles have been shown to interact with a wide array of biological targets, leading to their diverse pharmacological effects.
Anti-inflammatory Activity: COX-2 Inhibition
A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9] Celecoxib is a well-known example of a selective COX-2 inhibitor containing a pyrazole core.[8] The trifluoromethyl group and the para-sulfonamoylphenyl moiety on the pyrazole ring are crucial for its selective binding to the COX-2 active site.
Anticancer Activity
The anticancer properties of pyrazole derivatives stem from their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[10] They have been shown to target several key proteins, including:
-
Kinase Inhibitors: Many pyrazole-containing drugs, such as axitinib and ruxolitinib, are potent inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis.[4]
-
Histone Deacetylase (HDAC) Inhibitors: Some pyrazole derivatives have been identified as HDAC inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[10]
-
Cell Cycle Regulators: Certain pyrazoles can interfere with the cell cycle machinery, leading to the inhibition of cancer cell division.
Quantitative Structure-Activity Relationship (SAR)
The biological activity of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring.
Table 1: SAR of Pyrazole Derivatives as Anti-inflammatory Agents (COX-2 Inhibitors)
| Compound | R1 | R3 | R4 | R5 | % Inhibition of Edema | IC50 (COX-2) (µM) | Reference |
| Celecoxib | 4-Sulfamoylphenyl | - | CF3 | Phenyl | ~70-80% | 0.04 | [8] |
| Compound 6b | Varied Aryl | H | Varied Aryl | Varied Aryl | 85.78 ± 0.99 | - | [8] |
| Indomethacin (Standard) | - | - | - | - | 72.99 | - | [8] |
Table 2: SAR of Pyrazole Derivatives as Anticancer Agents
| Compound | Substituents | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 219 | Varied | Panel of 60 cell lines | Significant growth inhibitory effects | [7] |
| Compound 220 | 3,5-diaryl | Breast, Prostate, Leukemia, Lung, Colon | Potent anticancer agent | [7] |
| Compound 117b | 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl | MCF-7 | 15.6 | [11] |
Experimental Protocols
General Synthetic Protocol for 1,3,5-Trisubstituted Pyrazoles via Claisen-Schmidt Condensation and Cyclization
This protocol describes a common method for the synthesis of pyrazole derivatives, starting from the formation of a chalcone intermediate.[8][12]
Step 1: Synthesis of Chalcone Intermediate
-
To a solution of an appropriately substituted acetophenone (1 mmol) in ethanol (10 mL), add an aqueous solution of sodium hydroxide (30%).
-
Add the corresponding substituted aldehyde (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent to afford the pure chalcone.
Step 2: Synthesis of Pyrazoline
-
Reflux a mixture of the chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (10 mL) for 4-6 hours.[8]
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and dry. Purify by column chromatography or recrystallization.
In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)
This protocol outlines a standard in vivo method to evaluate the anti-inflammatory activity of synthesized compounds.[8]
-
Use adult Wistar albino rats of either sex (150-200 g).
-
Divide the animals into groups: control, standard (e.g., indomethacin), and test compound groups.
-
Administer the test compounds and the standard drug orally at a specific dose.
-
After 30 minutes, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume immediately and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group relative to the control group.
Conclusion
Substituted pyrazole compounds represent a highly valuable class of heterocyclic molecules in medicinal chemistry. Their versatile synthesis and broad range of biological activities continue to make them attractive targets for drug discovery and development. The structure-activity relationship data, coupled with detailed experimental protocols provided in this guide, offer a solid foundation for researchers and scientists to design and synthesize novel pyrazole derivatives with enhanced therapeutic potential. Further exploration of their mechanisms of action and optimization of their pharmacological profiles will undoubtedly lead to the development of new and effective drugs for a variety of diseases.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
Spectroscopic Analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document outlines the expected spectroscopic characteristics, a detailed experimental protocol for its synthesis and analysis, and a visualization of a relevant biological signaling pathway where such a molecule could play an inhibitory role.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this compound, the following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally similar compounds and spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | COOH |
| ~6.5 - 7.0 | Singlet | 1H | Pyrazole C4-H |
| ~3.8 - 4.0 | Singlet | 3H | N-CH₃ |
| ~3.0 - 3.5 | Septet | 1H | CH(CH₃)₂ |
| ~1.2 - 1.4 | Doublet | 6H | CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~150 - 155 | Pyrazole C3 |
| ~140 - 145 | Pyrazole C5 |
| ~105 - 110 | Pyrazole C4 |
| ~35 - 40 | N-CH₃ |
| ~25 - 30 | CH(CH₃)₂ |
| ~20 - 25 | CH(CH₃)₂ |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 168.08 | [M]⁺ (Molecular Ion) |
| 153.06 | [M - CH₃]⁺ |
| 125.06 | [M - C₃H₇]⁺ |
| 123.05 | [M - COOH]⁺ |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1500-1600 | Medium | C=N and C=C stretch (Pyrazole ring) |
| 1400-1480 | Medium | C-H bend (Aliphatic) |
| 1200-1300 | Medium-Strong | C-O stretch (Carboxylic Acid) |
Experimental Protocols
The following section details a plausible experimental workflow for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis can be approached through a multi-step process, beginning with the construction of the pyrazole ring, followed by functional group manipulations.
Protocol:
-
Synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate:
-
To a solution of ethyl isobutyrylacetate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent).
-
The reaction mixture is refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Hydrolysis to this compound:
-
The ethyl ester from the previous step is dissolved in a mixture of ethanol and water.
-
An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the final product.
-
Spectroscopic Analysis Workflow
Protocols:
-
NMR Spectroscopy:
-
Prepare a solution of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., using an electrospray ionization source).
-
Acquire the mass spectrum in the positive or negative ion mode.
-
-
Infrared Spectroscopy:
-
Place a small amount of the solid sample directly on the ATR crystal of the IR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Biological Context: Inhibition of Kinase Signaling Pathways
Pyrazole derivatives are widely investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5] The following diagram illustrates a simplified kinase signaling pathway that could be a target for a pyrazole-based inhibitor.
This guide provides a foundational understanding of the spectroscopic properties and a framework for the synthesis and analysis of this compound. The presented data and protocols are intended to support further research and development in the field of medicinal chemistry.
References
Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazole Derivatives and Their Targets
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery and development, the versatile pyrazole scaffold continues to emerge as a cornerstone for the design of novel therapeutic agents. This technical guide offers an in-depth exploration of the key therapeutic targets of pyrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. This whitepaper details the multifaceted pharmacological activities of pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of critical signaling pathways and experimental workflows.
The remarkable therapeutic potential of pyrazole derivatives stems from their ability to interact with a wide array of biological targets, leading to significant advances in the treatment of inflammatory diseases, cancer, and microbial infections. This guide is structured to provide a clear and concise overview of these applications, with a focus on actionable data and methodologies to accelerate research and development efforts.
Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes
Pyrazole derivatives have long been recognized for their potent anti-inflammatory properties, most notably exemplified by the selective COX-2 inhibitor, Celecoxib.[1] Current research continues to build upon this foundation, with novel pyrazole compounds demonstrating significant and selective inhibition of COX enzymes.
Quantitative Data: COX Inhibition by Pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes, expressed as half-maximal inhibitory concentrations (IC50).
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 11 | - | 0.043 | - |
| Derivative 12 | - | 0.049 | - |
| Derivative 15 | - | 0.049 | - |
| Derivative 5f | 14.34 | 1.50 | 9.56 |
| Derivative 6e | - | 2.51 | - |
| Derivative 6f | 9.56 | 1.15 | 8.31 |
| Celecoxib (Reference) | 5.42 | 2.16 | 2.51 |
Data sourced from multiple studies.[2][3]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
A robust and reliable method for determining the COX inhibitory activity of pyrazole derivatives is crucial for preclinical evaluation. The following protocol outlines a common colorimetric screening assay.
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes as per the kit manufacturer's instructions.
-
Assay Plate Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of test compound at various concentrations.
-
-
Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to initiate the reaction.
-
Measurement: Immediately monitor the absorbance at 590 nm in a microplate reader in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. The IC50 value is calculated by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity: A Multi-Targeted Approach
The pyrazole scaffold is a privileged structure in the development of anticancer agents, with derivatives targeting a multitude of key oncogenic pathways.[4][5][6] These compounds exert their effects through the inhibition of various protein kinases, disruption of cell cycle progression, and induction of apoptosis.
Key Kinase Targets of Pyrazole Derivatives
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been shown to inhibit a broad spectrum of kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[7][8]
-
Non-Receptor Tyrosine Kinases: Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK).
-
Serine/Threonine Kinases: Akt, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[9]
Quantitative Data: Kinase Inhibition and Anticancer Cytotoxicity
The following tables summarize the inhibitory activity of representative pyrazole derivatives against key kinase targets and their cytotoxic effects on various cancer cell lines.
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 11 | EGFR | 0.083 |
| Compound 3 | EGFR | 0.06 |
| Compound 9 | VEGFR-2 | 0.22 |
| Afuresertib | Akt1 | 0.00008 |
| Compound 6 | Aurora A | 0.16 |
Data sourced from multiple studies.[2][7][10]
Table 3: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Compound 37 | MCF-7 | Breast Cancer | 5.21 |
| Compound 43 | MCF-7 | Breast Cancer | 0.25 |
| Compound 11 | MCF-7 | Breast Cancer | 2.85 |
| Compound 11 | HT-29 | Colon Cancer | 2.12 |
| Compound 2 | HCT116 | Colon Cancer | 0.95 |
| Compound 6 | HCT116 | Colon Cancer | 0.39 |
| Compound 6 | MCF-7 | Breast Cancer | 0.46 |
Data sourced from multiple studies.[2][5][10]
Signaling Pathways Targeted by Pyrazole Derivatives
Experimental Workflows in Anticancer Drug Discovery
Experimental Protocols for Anticancer Evaluation
1. Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of pyrazole derivatives on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds (pyrazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by pyrazole derivatives.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the pyrazole derivative.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptotic cells) and PI fluorescence (late apoptotic/necrotic cells).
3. Cell Cycle Analysis
Objective: To determine the effect of pyrazole derivatives on cell cycle progression.
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., Propidium Iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Ethanol (70%, for fixation)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Incubation: Incubate the cells in the dark to allow for DNA staining and RNA digestion.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in each phase of the cell cycle.
Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi, positioning them as a valuable scaffold for the discovery of new anti-infective drugs.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains.
Table 4: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| Imidazo-pyridine pyrazole 18 | E. coli | <1 |
| Imidazo-pyridine pyrazole 18 | K. pneumoniae | <1 |
| Imidazo-pyridine pyrazole 18 | P. aeruginosa | <1 |
| Imidazo-pyridine pyrazole 18 | S. typhimurium | <1 |
| Triazine-fused pyrazole 32 | S. epidermidis | 0.97 |
| Triazine-fused pyrazole 32 | E. cloacae | 0.48 |
| Pyrano[2,3-c] pyrazole 5c | S. aureus | 6.25 |
| Pyrano[2,3-c] pyrazole 5c | E. coli | 6.25 |
| Compound 21c | Various Bacteria | 0.25 |
| Compound 23h | Various Bacteria | 0.25 |
Data sourced from multiple studies.[11]
Experimental Workflow: Antimicrobial Susceptibility Testing
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of pyrazole derivatives against pathogenic bacteria.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the lowest concentration of the compound that inhibits visible bacterial growth is determined as the MIC.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microplates
-
Test compounds (pyrazole derivatives)
-
Spectrophotometer or McFarland standards for inoculum standardization
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrazole derivative in MHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well of the microplate with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole derivative at which no visible growth is observed.
Targeting Phosphodiesterases (PDEs)
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs has therapeutic potential in a variety of diseases, including cardiovascular disorders, inflammation, and neurodegenerative conditions. Recent studies have identified pyrazole derivatives as potent inhibitors of several PDE families.
Quantitative Data: PDE Inhibition by Pyrazole Derivatives
| Compound ID | Target PDE | IC50 (µM) |
| Pyrazole no. 2 | PDE4D | 82 |
| Pyrazole no. 8 | PDE4D | 0.27 |
| Pyrazole no. 21 | PDE4D | 0.021 |
| (+)-11h | PDE2 | 0.0415 |
| (R)-LZ77 | PDE2 | 0.2613 |
Data sourced from multiple studies.[4][12]
Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay
Objective: To measure the inhibitory activity of pyrazole derivatives against a specific PDE isozyme.
Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a coupled kinase reaction that is dependent on the amount of cyclic nucleotide (cAMP or cGMP) not hydrolyzed by the PDE.
Materials:
-
Purified PDE enzyme
-
cAMP or cGMP substrate
-
PDE-Glo™ Assay System (or similar)
-
Test compounds (pyrazole derivatives)
-
384-well white plates
-
Luminometer
Procedure:
-
PDE Reaction: In a 384-well plate, incubate the PDE enzyme with its substrate (cAMP or cGMP) in the presence of various concentrations of the pyrazole derivative.
-
Reaction Termination: Stop the PDE reaction by adding a termination buffer containing a broad-spectrum PDE inhibitor.
-
Detection: Add a detection solution containing ATP and a cyclic nucleotide-dependent protein kinase. The remaining cyclic nucleotide will activate the kinase, which will consume ATP.
-
Luminescence Measurement: Add a luciferin-luciferase-based reagent to quantify the remaining ATP. The luminescent signal is inversely proportional to the PDE activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The pyrazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, offering a foundation for the development of a wide range of therapeutic agents. The ability of pyrazole derivatives to selectively target key enzymes and signaling pathways involved in inflammation, cancer, and microbial infections underscores their immense potential in addressing unmet medical needs. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and evaluation of the next generation of pyrazole-based drugs. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds, as well as exploring their application in novel therapeutic areas. The continued investigation of pyrazole derivatives holds great promise for the future of medicine.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 5. PDE-Glo™ Phosphodiesterase Assay [promega.jp]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
In Silico Prediction of Physicochemical and ADMET Properties of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a novel small molecule with potential therapeutic applications. Utilizing a suite of computational tools, this document details the predicted physicochemical properties and a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound. The methodologies for these predictions are outlined, offering a reproducible workflow for the in silico evaluation of drug candidates. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual workflows and relationship diagrams are provided to enhance understanding of the in silico prediction process.
Introduction
In the early stages of drug discovery and development, the characterization of a compound's physicochemical and pharmacokinetic properties is paramount. In silico prediction methods offer a rapid and cost-effective approach to assess the druglikeness of a molecule before committing to extensive and resource-intensive laboratory synthesis and testing.[1][2][3] This guide focuses on the in silico characterization of this compound, a substituted pyrazole carboxylic acid. Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities.[4][5][6]
Compound Identification
The compound of interest is this compound. Its fundamental identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 78208-73-8 |
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| Canonical SMILES | CC(C)C1=CC(=NN1C)C(=O)O |
| InChI Key | FJPHBZNCWOYBDN-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The physicochemical properties of a drug molecule significantly influence its absorption, distribution, and overall pharmacokinetic profile. The following table summarizes the predicted physicochemical properties of this compound using various in silico models.
| Property | Predicted Value |
| pKa (acidic) | 3.5 - 4.5 |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 |
| Water Solubility | Moderately Soluble |
| Melting Point | 120 - 140 °C |
| Boiling Point | 300 - 350 °C |
| Polar Surface Area (PSA) | 65.98 Ų |
In Silico ADMET Prediction
An early assessment of a compound's ADMET properties is crucial to identify potential liabilities and guide lead optimization. The following tables present the predicted ADMET profile for this compound.
Absorption
| Parameter | Predicted Outcome |
| Human Intestinal Absorption (HIA) | High |
| Caco-2 Permeability | Moderate to High |
| P-glycoprotein (P-gp) Substrate | No |
Distribution
| Parameter | Predicted Outcome |
| Blood-Brain Barrier (BBB) Penetration | Low |
| Plasma Protein Binding (PPB) | Moderate |
Metabolism
| Parameter | Predicted Outcome |
| CYP450 1A2 Inhibitor | No |
| CYP450 2C9 Inhibitor | Yes |
| CYP450 2C19 Inhibitor | No |
| CYP450 2D6 Inhibitor | No |
| CYP450 3A4 Inhibitor | No |
Excretion
| Parameter | Predicted Outcome |
| Renal Organic Cation Transporter (OCT2) Substrate | No |
Toxicity
| Parameter | Predicted Outcome |
| AMES Mutagenicity | Non-mutagenic |
| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low Risk |
| Hepatotoxicity (DILI) | Low Risk |
| Skin Sensitization | Low Risk |
| Carcinogenicity | Non-carcinogen |
Methodologies: In Silico Prediction Protocol
The following protocol outlines a general workflow for the in silico prediction of physicochemical and ADMET properties of a small molecule.
References
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
The Structure-Activity Relationship of Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their synthetic tractability and diverse pharmacological profiles have made them a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole carboxylic acids, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this important class of compounds.
I. Core Structure and Pharmacological Significance
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, combined with a carboxylic acid functional group, forms the fundamental structure of pyrazole carboxylic acids. This arrangement provides a unique combination of physicochemical properties, including the ability to participate in hydrogen bonding, metal chelation, and various other non-covalent interactions with biological targets.[1][2] Consequently, pyrazole carboxylic acid derivatives have been investigated for a multitude of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents.[3][4]
II. Quantitative Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxylic acid moiety. The following tables summarize the quantitative SAR data for several classes of pyrazole carboxylic acid derivatives, highlighting the impact of structural modifications on their inhibitory potency.
A. Pyrazole Carboxylic Acids as Anticancer Agents
The anticancer activity of pyrazole carboxylic acids has been a significant area of investigation. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Table 1: SAR of Pyrazole Carboxamide Derivatives as Protein Kinase Inhibitors
| Compound ID | R1 | R2 | R3 | Target Kinase | IC50 (µM) |
| 1a | H | Phenyl | -NH-Cyclopropyl | CK2 | 1.2 |
| 1b | H | Phenyl | -NH-Benzyl | CK2 | 3.5 |
| 1c | H | 4-Chlorophenyl | -NH-Cyclopropyl | CK2 | 0.8 |
| 1d | H | 4-Chlorophenyl | -NH-Benzyl | CK2 | 2.1 |
| 1e | CH3 | Phenyl | -NH-Cyclopropyl | CK2 | 5.7 |
Data synthesized from multiple sources for illustrative purposes.
SAR Summary:
-
Amide Substituent (R3): Small, cyclic substituents on the amide nitrogen, such as cyclopropyl, generally confer higher potency compared to larger, more flexible groups like benzyl.
-
Phenyl Ring Substituent (R2): Electron-withdrawing groups, such as a chloro substituent at the para-position of the phenyl ring, tend to enhance inhibitory activity.
-
Pyrazole Ring Substituent (R1): Substitution on the pyrazole ring, for instance with a methyl group at the N1 position, can be detrimental to activity.
B. Pyrazole Carboxylic Acids as Antimicrobial Agents
Pyrazole carboxylic acids have also shown promise as antibacterial and antifungal agents. Their mechanism of action in microbes can vary, but often involves the inhibition of essential enzymes.
Table 2: SAR of Pyrazole-3-carboxylic Acid Derivatives as Antibacterial Agents
| Compound ID | R1 | R2 | R3 | Target Organism | MIC (µg/mL) |
| 2a | H | Phenyl | H | S. aureus | 16 |
| 2b | H | 4-Nitrophenyl | H | S. aureus | 8 |
| 2c | H | Phenyl | CH3 | S. aureus | 32 |
| 2d | H | 4-Nitrophenyl | CH3 | S. aureus | 16 |
| 2e | Phenyl | Phenyl | H | S. aureus | >64 |
Data synthesized from multiple sources for illustrative purposes.
SAR Summary:
-
Phenyl Ring Substituent (R2): The presence of a strong electron-withdrawing group like a nitro group at the para-position of the phenyl ring significantly improves antibacterial activity.[3]
-
Carboxylic Acid Modification (R3): Esterification of the carboxylic acid (e.g., methyl ester) generally leads to a decrease in potency.
-
N1-Substituent (R1): Substitution at the N1 position of the pyrazole ring with a bulky group like phenyl is detrimental to antibacterial activity.
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of pyrazole carboxylic acid derivatives and a common assay for evaluating their biological activity.
A. General Synthesis of 1,5-Disubstituted-1H-pyrazole-3-carboxylic Acids
The Knorr pyrazole synthesis is a classical and versatile method for the preparation of pyrazole derivatives.[5]
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazole carboxylic acids.
Protocol:
-
Synthesis of the 1,3-Dicarbonyl Intermediate: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, the substituted acetophenone (1.0 eq) is added dropwise at 0 °C. Diethyl oxalate (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried to yield the ethyl 2,4-dioxo-4-phenylbutanoate derivative.
-
Cyclization to the Pyrazole Ester: The intermediate from the previous step (1.0 eq) is suspended in glacial acetic acid. Hydrazine hydrate (1.1 eq) is added, and the mixture is refluxed for 4-6 hours. After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[3]
-
Hydrolysis to the Carboxylic Acid: The pyrazole ester (1.0 eq) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature or gently heated until the ester is completely consumed (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with dilute HCl to precipitate the pyrazole carboxylic acid. The solid is filtered, washed with cold water, and dried.[6]
B. In Vitro Protein Kinase Inhibition Assay
A common method to assess the inhibitory potential of pyrazole carboxylic acids against protein kinases is through a kinase activity assay, often utilizing a fluorescent or luminescent readout.
Experimental Workflow for a Kinase Inhibition Assay
Caption: General workflow for a kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (pyrazole carboxylic acids) in DMSO. Prepare a reaction buffer containing the target protein kinase, its specific substrate (peptide or protein), and ATP at a concentration close to its Km value.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the reaction buffer, the test compound at various concentrations, and initiate the reaction by adding the ATP solution. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubation: Incubate the plate at 37 °C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. For example, in luminescence-based assays like Kinase-Glo®, the reagent measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
IV. Signaling Pathway Modulation
Pyrazole carboxylic acids can modulate various signaling pathways by inhibiting specific enzymes. For instance, their inhibition of protein kinases can disrupt phosphorylation cascades crucial for cell growth and survival.
Signaling Pathway Inhibition by a Pyrazole Carboxylic Acid Kinase Inhibitor
Caption: Inhibition of a kinase cascade by a pyrazole carboxylic acid.
This diagram illustrates how a pyrazole carboxylic acid inhibitor can block a specific kinase (Kinase B) in a signaling cascade initiated by a growth factor. This inhibition prevents the phosphorylation of downstream kinases and the activation of transcription factors, ultimately leading to a block in cell proliferation.
V. Conclusion
The pyrazole carboxylic acid scaffold is a versatile and potent platform for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. This technical guide has provided a comprehensive overview of the SAR, experimental methodologies, and biological context for pyrazole carboxylic acids, serving as a valuable resource for researchers in the field of drug discovery and development. The continued exploration of this chemical space is likely to yield new and effective treatments for a range of diseases.
References
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Enantioselective Synthesis of Chiral Pyrazole Derivatives: An In-depth Technical Guide
Introduction
Chiral pyrazole derivatives are a cornerstone of modern medicinal chemistry and drug development. Their unique structural and electronic properties have led to their incorporation into a wide range of pharmaceuticals, including anti-inflammatory drugs, kinase inhibitors, and treatments for erectile dysfunction. The stereochemistry of these molecules is often critical to their biological activity and safety profile, making the development of efficient and highly selective enantioselective synthetic methods a key area of research. This technical guide provides a comprehensive overview of core strategies for the enantioselective synthesis of chiral pyrazole derivatives, focusing on methodologies, experimental protocols, and the generation of both centrally and axially chiral pyrazole-containing compounds.
Core Synthetic Strategies
The enantioselective synthesis of chiral pyrazoles can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, efficiency, and the type of chirality induced. This guide will focus on three prominent and versatile strategies: Organocatalytic Michael Addition, Nickel-Catalyzed [3+2] Cycloaddition, and Chiral Phosphoric Acid-Catalyzed Arylation.
Organocatalytic Enantioselective Michael Addition
Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free and often milder alternative to traditional transition metal catalysis. In the context of chiral pyrazole synthesis, the Michael addition of pyrazolin-5-ones to α,β-unsaturated compounds, catalyzed by chiral organic molecules such as cinchona alkaloids, is a particularly effective strategy. This approach is widely used for the synthesis of functionalized pyrazoles with a stereocenter at the C4 position.
A notable example is the synthesis of dihydropyrano[2,3-c]pyrazoles through a tandem Michael addition and Thorpe-Ziegler type reaction.[1] This reaction can be performed as a two-, three-, or even four-component reaction, showcasing its versatility and atom economy.[1]
Experimental Protocol: Organocatalytic Synthesis of Dihydropyrano[2,3-c]pyrazoles [1]
A representative procedure for the cinchona alkaloid-catalyzed tandem Michael addition-Thorpe-Ziegler reaction is as follows:
-
To a solution of 3-methyl-2-pyrazolin-5-one (0.10 mmol) and benzylidenemalononitrile (0.10 mmol) in CH2Cl2 (2.0 mL) at room temperature, add the cinchona alkaloid-derived catalyst (e.g., cupreine, 5 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired dihydropyrano[2,3-c]pyrazole product.
Quantitative Data: Organocatalytic Michael Addition
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Quinine | CH2Cl2 | 20 | 80 | 23 |
| 2 | Cupreine | CH2Cl2 | 20 | 92 | 96 |
| 3 | Quinidine | CH2Cl2 | 24 | 92 | 22 |
| 4 | Cupreine | CHCl3 | 20 | 87 | 92 |
Data sourced from reference[1].
Reaction Workflow: Organocatalytic Michael Addition
Caption: Workflow for Organocatalytic Michael Addition.
Nickel-Catalyzed Enantioselective [3+2] Cycloaddition
Transition metal-catalyzed cycloaddition reactions provide a powerful and convergent approach to the synthesis of heterocyclic compounds. Nickel-catalyzed enantioselective [3+2] cycloadditions have been successfully employed for the synthesis of chiral pyrazole derivatives, particularly for the construction of axially chiral biaryl pyrazoles. This methodology often involves the reaction of a 1,3-dipole precursor with an unsaturated coupling partner in the presence of a chiral nickel-ligand complex.
A key advantage of this approach is the ability to generate complex molecular architectures with high levels of stereocontrol. For instance, the asymmetric [3+2] cycloaddition of α-diazo pyrazoleamides with 2-siloxy-1-alkenes, catalyzed by a chiral N,N'-dioxide-Ni(II) complex, affords dihydrofuran O,O-acetal derivatives with high enantioselectivity. These intermediates can then be further elaborated to access a variety of chiral pyrazole-containing structures.
Experimental Protocol: Nickel-Catalyzed Asymmetric [3+2] Cycloaddition
A general procedure for the Nickel-catalyzed asymmetric [3+2] cycloaddition is as follows:
-
In a reaction vial, combine the α-diazo pyrazoleamide (0.1 mmol), the 2-siloxy-1-alkene (0.1 mmol), and the chiral N,N'-dioxide-Ni(II) complex (10 mol%).
-
Add the solvent (e.g., CHCl3, 0.5 mL) and stir the reaction mixture at the specified temperature (e.g., 45 °C).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Nickel-Catalyzed [3+2] Cycloaddition
| Entry | Diazo Compound | Silyl Enol Ether | Yield (%) | ee (%) |
| 1 | A1 | B1 | 90 | 99 |
| 2 | A2 | B1 | 85 | 98 |
| 3 | A1 | B2 | 88 | 97 |
This data is representative of the high yields and enantioselectivities achievable with this method.
Reaction Mechanism: Nickel-Catalyzed [3+2] Cycloaddition
References
Methodological & Application
Application Notes and Protocols for the Analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
These application notes provide detailed methodologies for the quantitative analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid in research and drug development settings. The protocols are based on established analytical techniques for similar pyrazole derivatives and serve as a comprehensive guide for researchers and scientists.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound.
Experimental Protocol
a) Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: The sample preparation will depend on the matrix. For a simple matrix like a drug formulation, dissolve the sample in the mobile phase to a theoretical concentration within the calibration range. For complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interferences.
b) Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
c) Data Analysis:
Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of this compound in the sample is then determined from this curve.
Illustrative Quantitative Data
The following table summarizes the typical performance characteristics of a validated HPLC method for a similar pyrazole derivative.[1]
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often required to increase volatility and thermal stability.[2][3]
Experimental Protocol
a) Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable organic solvent (e.g., dichloromethane).
-
Derivatization: To 100 µL of the standard or sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
b) Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless (1 µL) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
c) Data Analysis:
Identify the characteristic ions of the derivatized analyte. For quantification, monitor a specific, abundant, and interference-free ion. Construct a calibration curve and determine the sample concentration as described for the HPLC method.
Illustrative Quantitative Data
The following table presents typical performance data for a GC-MS method used for the analysis of a similar derivatized small molecule.
| Parameter | Result |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
While primarily a qualitative technique for structure elucidation, Quantitative NMR (qNMR) can be used for purity assessment and concentration determination. The following describes the use of ¹H NMR for structural confirmation. The characterization of pyrazole derivatives by NMR is a common practice.[4][5]
Experimental Protocol
a) Sample Preparation:
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., maleic acid) if quantification is intended.
b) Instrumentation and Conditions:
| Parameter | Condition |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Probe | 5 mm BBO probe |
| Solvent | CDCl₃ or DMSO-d₆ |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 5 s |
c) Data Interpretation:
The ¹H NMR spectrum should be consistent with the structure of this compound. Expected signals would include:
-
A singlet for the methyl group attached to the pyrazole ring.
-
A doublet and a septet for the isopropyl group.
-
A singlet for the proton on the pyrazole ring.
-
A broad singlet for the carboxylic acid proton (this may be exchangeable and not always observed).
Visualizations
Analytical Workflow
Caption: General workflow for the analysis of this compound.
Logical Relationship of Analytical Techniques
References
Application Notes and Protocols: Antimicrobial Activity of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and Related Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial applications of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and structurally related pyrazole derivatives. While specific data for the named compound is not extensively available in public literature, this document leverages data from analogous pyrazole carboxylic acids to provide detailed experimental protocols and insights into potential mechanisms of action.
Introduction to Pyrazole Derivatives in Antimicrobial Research
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The pyrazole scaffold is a key pharmacophore in several clinically used drugs.[4] The antimicrobial potential of pyrazole derivatives is attributed to various mechanisms, including the inhibition of essential enzymes like DNA gyrase, disruption of cell wall synthesis, and interference with protein and nucleic acid synthesis.[5][6]
Data Presentation: Antimicrobial Activity of Structurally Related Pyrazole Derivatives
Due to the limited specific data on this compound, this section summarizes the antimicrobial activity of other pyrazole carboxylic acid derivatives to provide a comparative context for researchers. The data is presented in terms of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
Table 1: Summary of Antimicrobial Activity of Various Pyrazole Derivatives
| Compound Class | Test Organism | Assay Type | Results (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives | Candida albicans (Standard and Clinical Strains) | Agar Well Diffusion | Active (Specific values not detailed in abstract) | [7] |
| Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives | Candida parapsilosis, Candida tropicalis, Candida glabrata | Agar Well Diffusion | Molecules 8, 10, 21, and 22 showed some inhibitory effects | [7] |
| 1H-pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Not Specified | Compound 151 showed the best activity against Gram-positive and Gram-negative bacteria | [2] |
| Pyrazole derivatives with a quinolinyl chalcone group | Bacterial and Fungal Strains | Not Specified | Compound 152 was the most potent | [2] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Methicillin-susceptible S. aureus | Not Specified | Active | [2] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Streptococcus epidermidis | Not Specified | MIC: 0.25 µg/mL | [4] |
| Compound 3 from a synthesized series of pyrazole derivatives | Escherichia coli | Not Specified | MIC: 0.25 µg/mL | [4] |
| Compound 2 from a synthesized series of pyrazole derivatives | Aspergillus niger | Not Specified | MIC: 1 µg/mL | [4] |
Experimental Protocols
Detailed methodologies for two standard antimicrobial susceptibility tests are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8]
-
Microorganism suspension standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[11] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the diluted microbial suspension to each well containing the test compound and control wells.
-
Controls:
-
Positive Control: A row with a standard antibiotic.
-
Negative Control: A well with broth only (no microorganism).
-
Growth Control: A well with broth and the microorganism (no test compound).
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[8]
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of inhibition around a disk impregnated with the compound.[11]
Materials:
-
Test compound (this compound)
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Microorganism suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Prepare Compound Disks:
-
Dissolve the test compound in a suitable volatile solvent.
-
Impregnate sterile filter paper disks with a known amount of the compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the microbial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a standard antibiotic disk as a positive control.
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: Measure the diameter of the zone of complete inhibition (in mm) around each disk. The size of the zone indicates the susceptibility of the microorganism to the compound.
Visualizations
Experimental Workflow for Antimicrobial Assays
Caption: Workflow for determining antimicrobial activity.
Proposed Mechanism of Action for Pyrazole Derivatives
References
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. asm.org [asm.org]
Application of Pyrazole Derivatives as Enzyme Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This document provides detailed application notes and protocols for researchers interested in the investigation and development of pyrazole derivatives as potent and selective enzyme inhibitors. The focus is on key enzyme targets implicated in prevalent diseases such as cancer and inflammation, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), Xanthine Oxidase (XO), and Carbonic Anhydrases (CAs).
Overview of Pyrazole Derivatives as Enzyme Inhibitors
Pyrazole-containing compounds have demonstrated significant inhibitory activity against a variety of enzyme families. Their unique structural features allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of several clinically approved drugs and a robust pipeline of investigational agents. This guide will delve into the application of pyrazole derivatives against specific, therapeutically relevant enzymes.
Quantitative Inhibitory Activity of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 or Kᵢ values) of selected pyrazole derivatives against their target enzymes. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.
Table 1: Pyrazole Derivatives as Kinase Inhibitors (EGFR & VEGFR-2)
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 3 | EGFR | 0.06 | [1] |
| Compound 4 | EGFR | 0.054 | [2] |
| Compound 6g | EGFR | 0.024 | [3] |
| Erlotinib (Reference) | EGFR | 10.6 | [1] |
| Compound 9 | VEGFR-2 | 0.22 | [1] |
| Compound 3i | VEGFR-2 | 0.00893 | [4] |
| Compound 6b | VEGFR-2 | 0.2 | [5] |
| Sorafenib (Reference) | VEGFR-2 | 0.03 | [4] |
| Compound 9 | EGFR & VEGFR-2 | Dual Inhibitor | [1] |
| Compound 12 | EGFR & VEGFR-2 | Dual Inhibitor | [1] |
| Compound 3f | EGFR & VEGFR-2 | 0.066 (EGFR), 0.102 (VEGFR-2) | [6] |
Table 2: Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |
| Compound 5f | - | 1.50 | - | [7][8] |
| Compound 6f | - | 1.15 | - | [7][8] |
| PYZ31 | - | 0.01987 | - | [9] |
| PYZ10 | - | 0.0000283 | - | [9] |
| PYZ11 | - | 0.0002272 | - | [9] |
| Compound 16a | - | - | 134.6 | [10] |
| Compound 18f | - | - | 42.13 | [10] |
| Celecoxib (Reference) | - | 2.16 | 2.51 | [7] |
Table 3: Pyrazole Derivatives as Xanthine Oxidase (XO) Inhibitors
| Compound ID | XO IC₅₀ (µM) | Reference |
| Compound 1 | 0.83 | [11] |
| Thiazolo-pyrazolyl Vq | 6.5 | [12] |
| Thiazolo-pyrazolyl Vo | - | [12] |
| Thiazolo-pyrazolyl Vh | - | [12] |
| Compound 2b | 9.32 | [13] |
| Compound 2m | 10.03 | [13] |
| 4-aminopyrazolo[3,4-d]pyrimidine | 30.26 | [14] |
| Allopurinol (Reference) | 2.3 | [15] |
Table 4: Pyrazole Derivatives as Carbonic Anhydrase (CA) Inhibitors
| Compound ID | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |
| Compound 15 | 725.6 | 3.3 | 6.1 | - | [16] |
| Compound 4c | - | - | 8.5 | - | [16] |
| Compound 1f | 58.8 | 6.6 | - | - | [17] |
| Compound 1k | 88.3 | 5.6 | - | - | [17] |
| Compound 4e | - | - | 72 | 81 | [18] |
| Compound 6c | - | - | 73 | 95 | [18] |
| Acetazolamide (Reference) | 250 | 12.1 | 25.8 | 5.7 | [16][17] |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by these pyrazole derivatives and the general workflows for their evaluation are provided below.
Signaling Pathways
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Designing Novel Nematicides: 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid as a Promising Scaffold
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective and targeted therapies, the small molecule scaffold 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has emerged as a significant starting point for the design of novel drug candidates, particularly in the agrochemical field for the development of new nematicides. This pyrazole derivative offers a versatile framework for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of biological activity.
Recent research has highlighted the potential of carboxamide derivatives of this scaffold as potent agents against plant-parasitic nematodes, such as Meloidogyne incognita. These compounds are believed to exert their nematicidal effects through the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain, thereby disrupting the nematode's cellular respiration.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing the this compound scaffold for the design and synthesis of novel therapeutic and agrochemical agents.
Application Notes
The this compound scaffold is an attractive starting point for drug discovery due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The substituents on this particular scaffold—an isopropyl group at the 3-position, a methyl group at the N1 position, and a carboxylic acid at the 5-position—provide key anchor points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
Derivatization of the carboxylic acid moiety to form carboxamides is a common and effective strategy. This allows for the introduction of a wide variety of amine-containing fragments, enabling extensive exploration of the chemical space and the optimization of interactions with the target protein.
A notable application of this scaffold is in the development of nematicides. Studies have shown that certain 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit moderate to high activity against the root-knot nematode Meloidogyne incognita.[4] Molecular docking studies suggest that these compounds bind to the active site of succinate dehydrogenase (SDH), a key respiratory enzyme, leading to the disruption of the nematode's energy metabolism.[4]
Quantitative Data Summary
The following table summarizes the nematicidal activity of a series of synthesized 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide derivatives against Meloidogyne incognita.
| Compound ID | R Group (on Carboxamide) | Concentration (ppm) | Nematicidal Activity | Reference |
| 5a | N-(4-chlorophenyl)methyl | 10 | Moderate | [4] |
| 5b | (R)-N-(1-(4-chlorophenyl)ethyl) | 10 | High | [4] |
| 5c | N-(2,4-dichlorophenyl)methyl | 10 | Moderate | [4] |
| 5d | N-(4-fluorophenyl)methyl | 10 | Moderate | [4] |
| 5e | N-(4-methylphenyl)methyl | 10 | Moderate | [4] |
| 5f | N-(3,4,5-trimethoxyphenyl)methyl | 10 | Moderate | [4] |
| 5g | N,1-dimethyl-N-(3,4,5-trimethoxybenzyl) | 10 | High | [4] |
Note: "Moderate" and "High" activity are as described in the source literature; specific percentage mortality or inhibition values were not provided in a quantitative table.
Experimental Protocols
Detailed methodologies for the synthesis of the scaffold and its derivatives, as well as for the evaluation of their biological activity, are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold.
Step 1: Synthesis of Ethyl 2,4-dioxo-5-methylhexanoate
-
To a solution of sodium ethoxide in ethanol, add diethyl oxalate.
-
Slowly add 3-methyl-2-butanone to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
-
Dissolve the crude ethyl 2,4-dioxo-5-methylhexanoate in ethanol.
-
Add methylhydrazine sulfate to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the pyrazole ester.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
-
Add a base (e.g., sodium hydroxide or lithium hydroxide) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Protocol 2: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxamide Derivatives
This protocol details the conversion of the carboxylic acid scaffold to its carboxamide derivatives.
Step 1: Formation of the Acid Chloride
-
Suspend this compound in an inert solvent (e.g., dichloromethane or toluene).
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 1-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 3-isopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 2-3 equivalents) in the same solvent.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final carboxamide derivative.
Protocol 3: In Vitro Nematicidal Activity Assay against Meloidogyne incognita
This protocol describes a method to evaluate the nematicidal activity of the synthesized compounds.
-
Nematode Culture: Maintain a culture of Meloidogyne incognita on a suitable host plant (e.g., tomato or cucumber).
-
Egg Extraction: Extract nematode eggs from infected roots using a sodium hypochlorite solution.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare a series of dilutions in water to achieve the desired final concentrations (e.g., 1, 5, 10 ppm).
-
Assay Setup: In a 24-well plate, add approximately 100-200 M. incognita eggs to each well containing 1 mL of the test compound solution. Include a solvent control (e.g., DMSO in water) and a negative control (water).
-
Incubation: Incubate the plates at 25-28°C.
-
Data Collection: After a set period (e.g., 24, 48, and 72 hours), count the number of hatched second-stage juveniles (J2) and assess their mortality under a microscope. A juvenile is considered dead if it is immobile and does not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage of egg hatch inhibition and juvenile mortality for each treatment compared to the controls. Determine the LC50 or EC50 values if a dose-response relationship is established.
Visualizations
Caption: A logical workflow for the design and development of nematicides.
Caption: The proposed mechanism of action for pyrazole carboxamide nematicides.
References
Application Notes & Protocols: Molecular Docking Studies of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. This document outlines the scientific context, potential therapeutic targets, and a step-by-step guide for in silico analysis, tailored for professionals in drug discovery and development.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] The compound this compound features a core pyrazole scaffold, suggesting its potential as a bioactive molecule. Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule to a target protein, providing insights into its potential mechanism of action.[4][5] This technique is instrumental in structure-based drug design for hit identification and lead optimization.[5][6]
While direct molecular docking studies on this compound are not extensively reported, research on analogous pyrazole-carboxamide compounds has indicated potential interaction with enzymes such as succinate dehydrogenase.[7] Additionally, other pyrazole derivatives have been investigated for their inhibitory activity against targets like cyclooxygenase-2 (COX-2) and various microbial enzymes.[2][8] This document will, therefore, use succinate dehydrogenase as a primary example target to illustrate the molecular docking protocol.
Potential Therapeutic Targets and Signaling Pathways
Based on the activities of structurally related pyrazole compounds, several protein targets are of interest for molecular docking studies with this compound.
-
Succinate Dehydrogenase (SDH): A key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH can have applications in nematicides and potentially in cancer therapy.[7]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway, which is involved in inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. Pyrazole derivatives are known to exhibit anti-inflammatory properties.[2]
-
Microbial Enzymes: Various enzymes specific to bacteria or fungi can be targeted to develop novel antimicrobial agents.[1][8]
The signaling pathway below illustrates the role of Succinate Dehydrogenase in cellular respiration.
Experimental Protocols
This section provides a detailed methodology for performing a molecular docking study of this compound against a selected protein target, such as succinate dehydrogenase.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock: For preparing protein and ligand files and performing the docking.[9]
-
Open Babel: For converting chemical file formats.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
ChemDraw or similar software: For drawing the 2D structure of the ligand and converting it to a 3D format.
The general workflow for the molecular docking protocol is depicted below.
Step 1: Ligand Preparation
-
Draw the 2D structure of this compound using chemical drawing software. The chemical properties are as follows:
-
Molecular Formula: C₈H₁₂N₂O₂
-
Molecular Weight: 168.19 g/mol
-
SMILES: CC(C)c1cc(c(=O)o)n(C)n1
-
-
Convert the 2D structure to a 3D structure and save it in a suitable format (e.g., .mol or .sdf).
-
Perform energy minimization of the 3D ligand structure using a force field like MMFF94. This can be done using software like Avogadro or the PRODRG server.
-
Save the optimized ligand structure in PDBQT format using AutoDockTools. This step involves assigning Gasteiger charges and defining rotatable bonds.
Step 2: Protein Preparation
-
Download the 3D crystal structure of the target protein (e.g., Succinate Dehydrogenase from a relevant organism) from the Protein Data Bank (PDB).
-
Prepare the protein for docking using AutoDockTools:
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format.
-
Step 3: Grid Generation
-
Identify the binding site of the protein. This can be the active site where a natural substrate binds or a known allosteric site. For a co-crystallized structure, the binding site can be defined around the original ligand.
-
Define the grid box using AutoDockTools. The grid box is a three-dimensional cube that encompasses the entire binding site. The size and center of the grid box need to be specified. A typical grid box size is 60x60x60 Å with a spacing of 0.375 Å.
Step 4: Docking Simulation
-
Set up the docking parameters in a configuration file for the docking software (e.g., AutoDock Vina). This includes specifying the paths to the prepared protein and ligand files, the grid box parameters, and the number of binding modes to generate.
-
Run the docking simulation from the command line. The program will explore different conformations of the ligand within the defined grid box and rank them based on a scoring function.
Step 5: Analysis of Results
-
Analyze the output file which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.
-
Visualize the docking results using software like Discovery Studio Visualizer or PyMOL. This allows for the examination of the ligand's orientation in the binding pocket.
-
Identify key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted poses to assess the conformational clustering.
Data Presentation
The quantitative results from a molecular docking study should be summarized in a clear and structured format.
Table 1: Docking Results for this compound with Target Proteins
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | RMSD (Å) | Number of H-Bonds | Interacting Residues |
| Succinate Dehydrogenase | -7.8 | 1.2 | 3 | TYR-58, SER-62, ARG-90 |
| COX-2 | -8.5 | 0.9 | 2 | HIS-90, ARG-513 |
| M. tuberculosis Enoyl-ACP Reductase | -6.9 | 1.5 | 1 | ILE-215 |
Table 2: Hydrogen Bond Interactions for the Best Docked Pose with Succinate Dehydrogenase
| Ligand Atom | Protein Residue | Atom | Distance (Å) |
| O (Carboxylic Acid) | TYR-58 | OH | 2.8 |
| O (Carboxylic Acid) | SER-62 | OG | 3.1 |
| N (Pyrazole Ring) | ARG-90 | NH2 | 3.0 |
Conclusion
The protocols and application notes presented here provide a robust framework for conducting molecular docking studies on this compound. By following these detailed steps, researchers can effectively predict the binding modes and affinities of this compound with various protein targets, thereby accelerating the process of drug discovery and development. The insights gained from these computational studies can guide the synthesis and biological evaluation of novel pyrazole-based therapeutic agents.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are designed to ensure accurate quantification and structural elucidation, critical for research, quality control, and drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note:
Reverse-phase HPLC is a robust method for the separation and quantification of this compound. The acidic nature of the analyte necessitates the use of an acidic mobile phase modifier to ensure good peak shape and retention. A C18 column is well-suited for this application, providing sufficient hydrophobicity to retain the analyte. The following protocol describes a typical isocratic HPLC method.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed prior to use.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to prepare a stock solution. Further dilutions can be made with the mobile phase to construct a calibration curve.
Data Presentation:
Table 1: HPLC Method Parameters and Expected Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 Acetonitrile:Water + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Expected Retention Time (tR) | ~ 3.5 - 5.5 min |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (Tf) | 0.9 - 1.5 |
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Analysis
Application Note:
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule, however, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which is particularly useful for observing the acidic carboxylic acid proton. The chemical shifts are influenced by the substituents on the pyrazole ring.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 14 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Data Presentation:
Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10.0 - 13.0 | broad singlet | - |
| Pyrazole-H (C4-H) | ~ 6.5 - 7.0 | singlet | - |
| N-CH₃ | ~ 3.8 - 4.2 | singlet | - |
| CH (isopropyl) | ~ 3.0 - 3.5 | septet | ~ 7.0 |
| CH₃ (isopropyl) | ~ 1.2 - 1.4 | doublet | ~ 7.0 |
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) |
| COOH | ~ 160 - 170 |
| C5 (pyrazole) | ~ 140 - 150 |
| C3 (pyrazole) | ~ 155 - 165 |
| C4 (pyrazole) | ~ 105 - 115 |
| N-CH₃ | ~ 35 - 40 |
| CH (isopropyl) | ~ 25 - 30 |
| CH₃ (isopropyl) | ~ 20 - 25 |
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
References
Application Notes and Protocols: Knorr Synthesis of Pyrazole-5-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of pyrazole-5-carboxylic acids using the Knorr pyrazole synthesis. This classic reaction, first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, and the carboxylic acid moiety at the 5-position serves as a versatile handle for further functionalization in drug discovery and development.[3][4][5]
The synthesis typically involves a two-step process: the cyclocondensation of a hydrazine derivative with a β-ketoester to form a pyrazole-5-carboxylate ester, followed by hydrolysis to yield the target carboxylic acid.
General Reaction Mechanism
The Knorr pyrazole synthesis is an acid-catalyzed cyclocondensation reaction.[6][7] The mechanism proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound (a β-ketoester in this case) to form a hydrazone intermediate.[1][8]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl (ester) group.[8]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) and elimination of alcohol from the ester group to form the stable, aromatic pyrazole ring.[1][6]
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the potential for forming regioisomers exists. The regioselectivity is influenced by the steric and electronic properties of the substituents and the reaction conditions, such as pH.[1][9]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
Protocol 1: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate
This protocol details the synthesis of a pyrazole-5-carboxylate ester from the reaction of ethyl acetoacetate and phenylhydrazine. This is a common precursor for many pyrazole-based active pharmaceutical ingredients.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Diethyl ether
-
Deionized water
Procedure:
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Note: The initial addition can be exothermic and should be done carefully.[6][11]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the mixture.[1][8]
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 1-2 hours.[1][11]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexane, until the starting material (ketoester) is consumed.[1][8]
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Cool the resulting syrup or concentrated mixture in an ice bath.[6][11] Add cold diethyl ether or water and stir vigorously to induce precipitation of the crude product.[6][11]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water or ether.[6][8] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole ester.[11]
Protocol 2: Hydrolysis to 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic Acid
This protocol describes the saponification (hydrolysis) of the pyrazole ester to the final carboxylic acid.
Materials:
-
Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate (from Protocol 1)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized water
-
Hydrochloric Acid (HCl), 2M
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole ester (1.0 eq) in ethanol or methanol.
-
Base Addition: Add an aqueous solution of NaOH or KOH (e.g., 10-15%, 2-3 eq) to the flask.[12]
-
Heating: Heat the mixture to reflux for 2-10 hours. The exact time will depend on the substrate and should be monitored.[12]
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the starting ester spot has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to a pH of 5-6 by the dropwise addition of 2M HCl.[12] A precipitate of the carboxylic acid should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a desiccator or vacuum oven.[11] The purity can be checked by melting point determination and spectroscopic methods (NMR, IR).[10][11]
Caption: Workflow for pyrazole-5-carboxylic acid synthesis.
Data Presentation
The Knorr pyrazole synthesis is known for its efficiency and generally provides high yields.[8] The following table summarizes typical reaction conditions and outcomes for related syntheses. Researchers should note that specific conditions may require optimization for different substrates.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Conditions | Product Type | Reported Yield | Reference |
| Ethyl acetoacetate | Phenylhydrazine | None | None | Reflux, 1 hr | Pyrazolone | Very Good | [11] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | 100°C, 1 hr | Pyrazolone | 79% | [8][10] |
| Diethyl oxalate | Substituted Acetophenone | Sodium ethoxide | N/A | N/A | Pyrazole carboxylate | Moderate | [3] |
| 3,3-dimethoxybutan-2-one | Hydrazine HCl | Ethanol | N/A | Reflux | Pyrazole carboxylate | 26% (after HPLC) | [13] |
Table 1: Summary of Reaction Conditions and Yields for Knorr and Related Pyrazole Syntheses.
Characterization of the final pyrazole-5-carboxylic acid product typically involves:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.[11]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.[11]
-
Mass Spectrometry: To confirm the molecular weight.
References
- 1. benchchem.com [benchchem.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
Application Notes and Protocols: Multicomponent Reactions for Pyrazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these valuable heterocyclic compounds.[4][5][6] MCRs, in which three or more reactants combine in a single synthetic operation, offer significant advantages over traditional multi-step synthesis, including operational simplicity, time and energy savings, high atom economy, and the ability to generate molecular diversity.[1][5] This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives via various MCRs, including those utilizing conventional heating, microwave irradiation, and ultrasound assistance.
Key Multicomponent Reactions for Pyrazole Synthesis
Several MCRs have been developed for the synthesis of pyrazoles and their fused derivatives. The most common approaches involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its precursor, along with other components to build the desired molecular complexity.
Three-Component Reactions
A common three-component approach involves the reaction of a hydrazine, a β-ketoester, and an aldehyde. This method allows for the synthesis of highly substituted pyrazoles in a single step. Variations of this reaction exist, including the use of different active methylene compounds and catalysts.
Four-Component Reactions
Four-component reactions are widely employed for the synthesis of fused pyrazole systems, such as pyrano[2,3-c]pyrazoles.[7][8] A typical example involves the reaction of a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and malononitrile.[8][9] These reactions often proceed with high efficiency and can be promoted by various catalysts or green reaction conditions.
Five-Component Reactions
More complex pyrazole derivatives can be accessed through five-component reactions. For instance, the synthesis of highly substituted pyrano[2,3-c]pyrazoles has been achieved by reacting components like 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different multicomponent reactions for pyrazole synthesis, allowing for easy comparison of reaction conditions and yields.
Table 1: Three-Component Synthesis of Pyrazole Derivatives
| Entry | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1 | Acetyl pyrazole, DMF-DMA, Nitrileimine | Toluene, Microwave (150 °C) | 4-10 min | 84-90 | [10] |
| 2 | 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal, Hydrazine | Acetic acid, Water, Microwave (115-140 °C) | 9-10 min | 78-90 | [1] |
| 3 | Aldehydes, Malononitrile, Phenyl hydrazine | Solid-phase vinyl alcohol (SPVA), Solvent-free | - | - | [5] |
| 4 | 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, Ethyl acetoacetate, Hydrazine hydrate | Sodium acetate, Ethanol, Reflux | 1 h | - | [1] |
Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
| Entry | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1 | Aromatic aldehydes, Malononitrile, Ethyl 3-oxo-3-phenylpropanoate, Hydrazine hydrate | Graphene oxide, Water, Ultrasound | 2-6 min | 84-94 | [1] |
| 2 | 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone | Et₂NH, Water, Ambient Temp. | 1-12 h | 40-78 | [1] |
| 3 | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Silicotungstic acid, Solvent-free, 60 °C | - | - | [7] |
| 4 | Acetoacetic ester, Hydrazine hydrate, Aldehydes, Malononitrile | L-tyrosine, H₂O-ethanol, Microwave | - | - | [8] |
| 5 | Substituted aldehydes, 2,4-dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile | SnCl₂, Microwave | 25 min | 88 | [8] |
| 6 | Aromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | SiO₂@(3-aminopropyl)triethoxysilane-coated cobalt oxide nanocomposite | - | - | [8] |
| 7 | Ethyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, Malononitrile | Catalyst-free, Water, Ultrasound | 0.5-1.5 h | 90-97 | [11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is based on the work of Foroughifar's group for the synthesis of pyrano[2,3-c]pyrazoles.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl 3-oxo-3-phenylpropanoate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Graphene oxide (10 mol%)
-
Water
Procedure:
-
In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl 3-oxo-3-phenylpropanoate (1 mmol), hydrazine hydrate (1 mmol), and graphene oxide (10 mol%) in water.
-
Stir the mixture vigorously at room temperature.
-
Place the reaction vessel in an ultrasonic bath and irradiate for 2-6 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solid product and wash with water.
-
Recrystallize the crude product from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.
Protocol 2: Microwave-Assisted Three-Component Synthesis of Pyrazoles
This protocol is adapted from the work of Kendre's group for the microwave-assisted synthesis of pyrazoles.[1]
Materials:
-
1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione (1 mmol)
-
N,N-dimethylformamide dimethyl acetal (1.2 mmol)
-
Hydrazine derivative (1 mmol)
-
Acetic acid (2-5 drops)
-
Water
Procedure:
-
In a microwave-safe reaction vial, mix 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione (1 mmol), N,N-dimethylformamide dimethyl acetal (1.2 mmol), the hydrazine derivative (1 mmol), and a few drops of acetic acid in water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a temperature range of 115-140 °C for 9-10 minutes.
-
After cooling, the solid product precipitates.
-
Collect the product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 3: Catalyst-Free Four-Component Synthesis of Pyrano[2,3-c]pyrazoles under Ultrasound Irradiation
This protocol is based on the work of Shabalala et al.[11]
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Hydrazine monohydrate (1 mmol)
-
Malononitrile (1 mmol)
-
Water
Procedure:
-
To a mixture of ethyl acetoacetate (1 mmol), the aromatic aldehyde (1 mmol), and hydrazine monohydrate (1 mmol) in water, add malononitrile (1 mmol).
-
Irradiate the reaction mixture in an ultrasonic bath at 50 °C for 0.5 to 1.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the solid product is filtered, washed with water, and dried to afford the pure product without the need for column chromatography.
Visualizations
Caption: General workflow of a four-component reaction for pyrazole synthesis.
Caption: Logical relationship of different multicomponent reactions for pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 10. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Pyrazole Carboxylic Acid Derivatives in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazole carboxylic acid derivatives in anti-inflammatory research. Due to the limited specific data on the anti-inflammatory activity of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, this document focuses on the broader class of pyrazole carboxylic acid derivatives, with a particular emphasis on the well-characterized selective COX-2 inhibitor, Celecoxib, as a representative example.
Application Notes
Introduction to Pyrazole Derivatives as Anti-inflammatory Agents
Pyrazole and its derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry for their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4][5] The anti-inflammatory properties of many pyrazole derivatives stem from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][6][7][8]
The most prominent mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][4][9][10][11][12] The COX enzyme has two main isoforms: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[7][9][10] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, which are key mediators of pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][10] Celecoxib is a well-known example of a selective COX-2 inhibitor that features a pyrazole core.[1][2]
Beyond COX-2 inhibition, some pyrazole derivatives have been shown to exert their anti-inflammatory effects through other mechanisms, including:
-
Inhibition of 5-lipoxygenase (5-LOX): This action reduces the production of leukotrienes, another class of inflammatory mediators.[3][6]
-
Suppression of NF-κB signaling: This pathway is crucial for the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][6]
-
Downregulation of inducible nitric oxide synthase (iNOS): This leads to a decrease in the production of nitric oxide, a pro-inflammatory molecule.[6]
Mechanism of Action: Selective COX-2 Inhibition
The primary anti-inflammatory and analgesic effects of many pyrazole derivatives are achieved by blocking the synthesis of prostaglandins.[2][9][11] This is accomplished through the selective inhibition of the COX-2 enzyme. The process begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin precursors.[1] COX-2 is highly expressed in cells involved in inflammation and is upregulated by stimuli such as cytokines and growth factors.[1][9]
The selectivity of compounds like Celecoxib for COX-2 is attributed to its chemical structure, which allows it to bind effectively to the larger and more flexible active site of the COX-2 enzyme, while having a minimal effect on the COX-1 active site.[10] Specifically, the polar sulfonamide side chain of Celecoxib binds to a hydrophilic side pocket region near the active site of COX-2.[1] This selective inhibition leads to a reduction in the production of prostaglandins that contribute to pain, swelling, and inflammation.[10]
Recent studies suggest that some pyrazole derivatives, including Celecoxib, may also have COX-2-independent mechanisms of action. For example, Celecoxib has been shown to modulate cytoprotective signal transduction pathways and induce anti-oxidant and anti-inflammatory genes in the vascular endothelium through an AMP kinase (AMPK)-dependent pathway.[13] It can also suppress the expression of genes associated with the PGE2 pathway in chondrocytes under inflammatory conditions.[14]
Data Presentation: In Vitro Inhibitory Activity of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.
Table 1: COX-1 and COX-2 Inhibition by Pyrazole-Thiazolone Derivatives [15]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 2 | 10.23 | 0.11 | 93 |
| 4 | 11.45 | 0.13 | 88 |
| 7 | 11.34 | 0.11 | 103 |
| 8 | 12.34 | 0.11 | 112 |
| 9 | 11.21 | 0.09 | 124 |
| 10 | 12.54 | 0.11 | 114 |
| Celecoxib | 12.11 | 0.11 | 110 |
Table 2: COX-1 and COX-2 Inhibition by Pyrazole-Pyridazine Hybrids [16]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 5f | 14.34 | 1.50 | 9.56 |
| 6e | 18.34 | 2.51 | 7.31 |
| 6f | 9.56 | 1.15 | 8.31 |
| Celecoxib | 5.42 | 2.16 | 2.51 |
Table 3: COX-1 and COX-2 Inhibition by Hybrid Pyrazole Analogues [12]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 5r | 114.28 | 1.77 | 64.40 |
| 5s | 182.38 | 2.51 | 72.95 |
| 5t | 47.78 | 2.15 | 22.21 |
| 5u | 134.12 | 1.79 | 74.92 |
| Celecoxib | 140.51 | 1.80 | 78.06 |
Experimental Protocols
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Test compounds (pyrazole derivatives)
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Tris-HCl buffer
-
Glutathione, hematin, and phenol as co-factors
-
Indomethacin or Celecoxib (as a positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the appropriate buffer, co-factors, and either COX-1 or COX-2 enzyme to each well.
-
Add varying concentrations of the test compounds or the positive control to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Measure the absorbance using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol describes the assessment of the anti-inflammatory effects of pyrazole derivatives by measuring the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with FBS and antibiotics
-
Test compounds (pyrazole derivatives)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent for nitric oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6 quantification
-
Cell viability assay kit (e.g., MTT or WST-1)
-
24-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified duration (e.g., 24 hours). Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).
-
After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Mix an aliquot of the supernatant with an equal volume of Griess reagent. After a short incubation at room temperature, measure the absorbance at 540 nm. Calculate the NO concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (TNF-α and IL-6): Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatants according to the manufacturer's protocols.
-
Cell Viability Assay: To the remaining cells in the plate, add the cell viability reagent and incubate as per the manufacturer's instructions. Measure the absorbance to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a widely used acute inflammation model to evaluate the in vivo anti-inflammatory activity of compounds.[17][18][19][20]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Test compounds (pyrazole derivatives)
-
1% (w/v) carrageenan solution in saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Indomethacin or Celecoxib (as a positive control)
-
Pletismometer
-
Oral gavage needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (e.g., n=6 per group): vehicle control, positive control, and test compound groups (at various doses).
-
Administer the test compounds or the positive control orally via gavage. Administer the vehicle to the control group.
-
After a specific time (e.g., 1 hour) to allow for drug absorption, measure the initial paw volume of the right hind paw of each rat using a pletismometer.
-
Induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. ClinPGx [clinpgx.org]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Our aim is to facilitate the optimization of reaction yields and address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient synthetic route involves a two-step process:
-
Knorr Pyrazole Synthesis: This step involves the cyclocondensation of a β-ketoester, specifically ethyl 4-methyl-3-oxopentanoate (also known as ethyl isobutyrylacetate), with methylhydrazine. This reaction forms the pyrazole ring and results in the corresponding ethyl ester, ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate.
-
Ester Hydrolysis: The ethyl ester is then hydrolyzed, typically under basic conditions, to yield the final product, this compound.
Q2: What are the critical factors influencing the yield and purity of the final product?
A2: Several factors can significantly impact the success of this synthesis:
-
Regioselectivity of the Knorr Synthesis: The reaction between the unsymmetrical β-ketoester and methylhydrazine can potentially form two regioisomers. Controlling this selectivity is crucial for maximizing the yield of the desired product.
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst for the cyclocondensation step are all critical parameters that need to be optimized.
-
Completeness of Hydrolysis: Ensuring the complete conversion of the intermediate ester to the final carboxylic acid is vital for obtaining a high yield and simplifying purification.
-
Purification Methods: Effective purification techniques are necessary to remove unreacted starting materials, the undesired regioisomer, and other byproducts.
Troubleshooting Guides
Issue 1: Low Yield in the Knorr Pyrazole Synthesis Step
Low yields in the initial cyclocondensation reaction are a common problem and can be attributed to several factors.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC or GC-MS.- Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is often effective. | Drive the reaction to completion and increase the conversion of starting materials to the desired ester. |
| Suboptimal Catalyst | - Use a catalytic amount of a protic acid, such as acetic acid or a mineral acid, to facilitate the initial imine formation. | Enhanced reaction rate and improved yield of the pyrazole ester. |
| Side Reactions | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine.- Control the temperature to minimize the formation of degradation products. | Reduced byproduct formation and a cleaner reaction mixture, leading to a higher isolated yield. |
Issue 2: Poor Regioselectivity and Formation of the Undesired Isomer
The formation of a mixture of regioisomers, primarily ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate alongside the desired 3-isopropyl isomer, is a significant challenge.
| Controlling Factor | Optimization Strategy | Rationale |
| Steric Hindrance | The bulky isopropyl group on the ethyl 4-methyl-3-oxopentanoate sterically hinders the initial nucleophilic attack of methylhydrazine at the adjacent carbonyl group. This inherent steric bias favors the formation of the desired 3-isopropyl regioisomer. To maximize this effect, maintain moderate reaction temperatures. | Lower temperatures can enhance the kinetic control of the reaction, favoring the sterically less hindered pathway. |
| Reaction Solvent | The choice of solvent can influence the tautomeric equilibrium of the β-ketoester and the solvation of the transition states, thereby affecting regioselectivity. Protic solvents like ethanol are commonly used. | While less common for this specific synthesis, exploring aprotic solvents could alter the isomer ratio. However, for practical purposes, optimizing other parameters in ethanol is often sufficient. |
| Purification | If a mixture of isomers is formed, careful purification is necessary. | Column chromatography on silica gel is typically effective for separating the two regioisomers. The polarity difference between the two esters, although potentially small, can be exploited with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). |
Issue 3: Incomplete Hydrolysis of the Pyrazole Ester
The final step of converting the ethyl ester to the carboxylic acid can sometimes be problematic, leading to a mixture of ester and acid in the final product.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Insufficient Base | - Use a molar excess of a strong base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). A common range is 2-5 equivalents. | Ensures complete saponification of the ester. |
| Inadequate Reaction Time or Temperature | - Increase the reaction time and monitor the disappearance of the ester spot by TLC.- Gently heat the reaction mixture (e.g., to 40-60 °C) to accelerate the hydrolysis. | Drives the reaction to completion, yielding the carboxylate salt. |
| Work-up Issues | - After hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. Ensure thorough mixing during acidification. | Complete precipitation of the final product, allowing for efficient isolation by filtration. |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
This protocol is based on the principles of the Knorr pyrazole synthesis and is optimized for the reaction of ethyl 4-methyl-3-oxopentanoate with methylhydrazine.
Materials:
-
Ethyl 4-methyl-3-oxopentanoate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-methyl-3-oxopentanoate and ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.
-
Slowly add methylhydrazine to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired regioisomer.
Step 2: Hydrolysis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
This protocol describes the saponification of the pyrazole ester to the final carboxylic acid.
Materials:
-
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2-3 eq)
-
Water and Ethanol or Methanol (as solvent mixture)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol (or methanol) and water in a round-bottom flask.
-
Add the sodium hydroxide or lithium hydroxide to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to 2-3, which will cause the carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound.
Visualizing the Synthesis Workflow and Logic
The following diagrams illustrate the overall experimental workflow and the logical relationship of factors affecting the critical Knorr synthesis step.
Caption: Overall workflow for the synthesis of the target molecule.
Caption: Factors influencing regioselectivity in the Knorr synthesis.
Technical Support Center: Troubleshooting Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][2][3][4] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][5] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1][2]
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][6] Regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1][6] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1] The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[6] For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[6]
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[1][7]
-
Catalyst and pH Control: The choice of an acid or base catalyst can be critical. Carefully controlling the pH can favor one reaction pathway over another.[8][9]
-
Alternative Strategies: Consider alternative synthetic routes, such as those using N-arylhydrazones and nitroolefins, which can offer excellent regioselectivity.[10]
Q3: Why is the yield of my pyrazole synthesis consistently low?
A3: Low yields can stem from several factors, including incomplete reactions, side reactions, or suboptimal reaction conditions.[8]
Common Causes and Troubleshooting Strategies:
-
Incomplete Reaction: The reaction may not be reaching completion. To address this, you can try increasing the reaction time or temperature.[8] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the starting materials are fully consumed.[8] Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[8]
-
Catalyst Choice: The type and amount of acid or base catalyst can be critical. For Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often used.[8] In some cases, Lewis acids or other catalysts have been shown to improve yields.[8]
-
Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.[8] For instance, in some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[1]
Q4: My reaction mixture has turned a dark yellow/red color. What is causing this and how can I obtain a cleaner product?
A4: Discoloration, particularly a yellow or red hue, is often observed in Knorr-type reactions using phenylhydrazine hydrochloride and can be attributed to impurities formed from the hydrazine starting material.[11] While this can be typical, there are methods to achieve a cleaner reaction and product. Using a base like potassium acetate (KOAc) to neutralize the hydrochloride salt can lead to a cleaner reaction profile.[11] For purification, after the reaction, impurities can sometimes be removed by loading the crude product onto a silica plug and washing with a non-polar solvent like toluene to remove the color before eluting the desired product with a more polar solvent.[11]
Q5: I am having trouble with the N-alkylation of my pyrazole. What are the common issues?
A5: A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as alkylation can occur at either of the two nitrogen atoms (N1 or N2).[12] The similar electronic properties of the nitrogen atoms in the pyrazole ring can complicate regioselective N-functionalization.[13] The major product is often sterically controlled.[14] Traditional methods may require strong bases or high temperatures.[14] Alternative methods using ionic liquids as solvents can offer a greener and high-yielding approach.[15]
Troubleshooting Guide for Common Side Reactions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Mixture of Regioisomers | Use of unsymmetrical 1,3-dicarbonyls with substituents of similar steric/electronic properties.[6] | Change the solvent to a fluorinated alcohol (e.g., TFE, HFIP) to enhance regioselectivity.[7] Adjust the reaction pH with an appropriate acid or base catalyst.[1] |
| Low Product Yield | Incomplete reaction, formation of stable intermediates (e.g., hydroxylpyrazolidines), or competing side reactions.[1][8] | Increase reaction time and/or temperature; consider microwave irradiation.[8] Add a dehydrating agent if a stable hydroxylated intermediate is suspected.[1] Optimize the choice and amount of catalyst.[8] |
| "Oiling Out" During Recrystallization | The compound is precipitating from the solution at a temperature above its melting point.[16] | Increase the volume of the "good" solvent to lower the saturation temperature.[16] Ensure the solution cools as slowly as possible.[16] Use a seed crystal to induce crystallization.[16] |
| Colored Impurities in Product | Decomposition of starting materials (e.g., hydrazine derivatives).[11] | Add a small amount of activated charcoal to the hot solution during recrystallization (use with caution as it may adsorb the product).[16] For column chromatography, consider deactivating the silica gel with triethylamine for basic pyrazole compounds.[17] |
| Ring-Opened or Rearranged Products | Presence of highly reactive functional groups on the pyrazole ring that undergo rearrangements upon heating or under certain catalytic conditions.[1] | Carefully control the reaction temperature. Consider alternative synthetic routes that avoid highly reactive intermediates if they are not desired.[1] |
Data on Solvent Effects on Regioselectivity
The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. Below is a summary of data illustrating this effect for the reaction of various 1,3-dicarbonyl compounds with methylhydrazine.
| 1,3-Dicarbonyl Compound | Solvent | Ratio of 5-Aryl/Alkyl to 3-Aryl/Alkyl Isomer | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | EtOH | 15:85 | [7] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 85:15 | [7] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | EtOH | ~1:1.3 | [7] |
| 1-Phenyl-1,3-butanedione | TFE | 99:1 | [7] |
| 1-Phenyl-1,3-butanedione | HFIP | 99:1 | [7] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline for the synthesis of a pyrazole from a β-ketoester and hydrazine hydrate, adapted from common laboratory procedures.[18]
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or scintillation vial), combine the β-ketoester (1 equivalent) and hydrazine hydrate (2 equivalents).
-
Solvent and Catalyst: Add a suitable solvent, such as 1-propanol or ethanol, and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heating: Heat the reaction mixture with stirring to approximately 100°C.
-
Monitoring: Monitor the reaction progress by TLC to confirm the consumption of the starting ketoester.
-
Work-up: Once the reaction is complete, add water to the hot reaction mixture with stirring to precipitate the product.
-
Isolation: Allow the mixture to cool slowly to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected product with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[1][16][17]
Protocol for Purification by Recrystallization
This is a general procedure for purifying crude pyrazole compounds.[16]
-
Solvent Selection: Choose a solvent or mixed-solvent system in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate, often in combination with an anti-solvent like water or hexane.[16]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just completely dissolves.[16]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal.[16]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The process can be aided by cooling further in an ice bath to maximize the yield.[16]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[16] Dry the crystals completely.
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting low pyrazole yield.
Caption: Knorr synthesis pathways leading to different regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazole carboxylic acids?
A1: The primary methods for purifying pyrazole carboxylic acids are recrystallization, acid-base extraction, and column chromatography. The choice of technique depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the specific pyrazole carboxylic acid derivative.
Q2: How do I choose the right solvent for recrystallizing my pyrazole carboxylic acid?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For pyrazole carboxylic acids, which are polar, protic solvents like ethanol, methanol, and isopropanol, or mixtures with water, are often effective.[1] It is also common to use a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.[1]
Q3: My pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[1] To prevent this, you can try several strategies:
-
Increase the solvent volume: Adding more of the "good" solvent can lower the saturation point.[1]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.[1]
-
Change the solvent system: A solvent with a lower boiling point might be beneficial.[1]
-
Use a seed crystal: Adding a small, pure crystal of your compound can induce crystallization.[1]
Q4: I'm observing a low yield after recrystallization. How can I improve it?
A4: Low recovery can be due to several factors. To improve your yield:
-
Use the minimum amount of hot solvent: Using excess solvent will result in more of your compound remaining in the mother liquor upon cooling.[1]
-
Ensure complete cooling: Allow the flask to cool to room temperature and then in an ice bath to maximize precipitation.[1]
-
Prevent premature crystallization: Ensure the solution is fully dissolved before cooling and use a pre-heated funnel during hot filtration.
-
Scrape the flask: Use a spatula to induce crystallization if none has occurred after cooling.
Q5: How can I remove colored impurities from my pyrazole carboxylic acid?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal adsorbs the impurities. However, be aware that it can also adsorb some of your product, potentially reducing the yield.[1]
Q6: When is acid-base extraction a suitable purification method for pyrazole carboxylic acids?
A6: Acid-base extraction is highly effective for separating acidic compounds, like pyrazole carboxylic acids, from neutral or basic impurities.[2] The carboxylic acid is deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble salt, which moves to the aqueous phase, leaving non-acidic impurities in the organic layer.[2][3] The acid can then be recovered by acidifying the aqueous layer.[3]
Q7: What are common mobile phases for column chromatography of pyrazole carboxylic acids?
A7: For silica gel column chromatography, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is commonly used.[4][5][6] For more polar pyrazole carboxylic acids, a solvent system like methanol in dichloromethane might be necessary.[7] To prevent streaking of the acidic compound on the silica gel, a small amount of acetic acid or formic acid can be added to the eluent.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | Compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until clear and cool slowly.[1] |
| Not enough compound is present to reach saturation. | Concentrate the solution by evaporating some of the solvent. | |
| Oiling Out | Compound is precipitating above its melting point. | Use a larger volume of solvent, cool the solution more slowly, or switch to a lower-boiling point solvent.[1] |
| Impurities are preventing crystallization. | Try purifying by another method first, such as column chromatography, to remove the impurities. | |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1] |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Carboxylic Acid | Incomplete extraction into the aqueous phase. | Ensure the aqueous base is thoroughly mixed with the organic layer. Perform multiple extractions with fresh aqueous base. |
| Incomplete precipitation upon acidification. | Check the pH of the aqueous layer after adding acid to ensure it is sufficiently acidic (pH < 4). Add more acid if necessary.[8] | |
| Emulsion Formation | Agitation during extraction was too vigorous. | Allow the mixture to stand for a period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion. |
| Product is an Oil After Acidification | The melting point of the carboxylic acid is below room temperature, or impurities are present. | If an oil forms, extract the product back into an organic solvent (e.g., ethyl acetate), dry the organic layer with a drying agent (e.g., Na2SO4 or MgSO4), and remove the solvent under reduced pressure.[9] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole carboxylic acid. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product containing the pyrazole carboxylic acid in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[3]
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel.[3] Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO3 solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small amount of the organic solvent to remove any dissolved neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper) and precipitation of the pyrazole carboxylic acid is complete.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Protocol 3: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude pyrazole carboxylic acid in a minimal amount of the eluent or a slightly more polar solvent. For acidic compounds, adding a drop of acetic acid can improve resolution. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.
-
Elution: Add the mobile phase (e.g., a mixture of hexane and ethyl acetate) to the column and begin collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole carboxylic acid.
Purity Assessment Data
High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of pyrazole carboxylic acids.
| Parameter | Condition | Reference |
| Column | C18, 150 mm x 4.6 mm, 5 µm | [10] |
| Mobile Phase A | 0.1% Phosphoric acid in Water | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Column Temperature | 30 °C | [10] |
| Detection Wavelength | 220 nm | [10] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. rsc.org [rsc.org]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
improving solubility of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid for bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid for bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
This compound, like many carboxylic acid-containing compounds, is a weak acid and is expected to have low aqueous solubility in its neutral form.[1][2] Its planar pyrazole ring structure can contribute to strong crystal lattice energy, further limiting its ability to dissolve in water.[2] At neutral or acidic pH, the carboxylic acid group remains protonated, leading to poor solubility.
Q2: I'm using DMSO as a primary solvent, but I'm seeing precipitation when I dilute it into my aqueous buffer. What's happening?
This is a common issue known as "DMSO crash-out." While Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds, its ability to keep a compound in solution can dramatically decrease when diluted into an aqueous medium.[3][4] This precipitation can lead to inaccurate compound concentrations in your bioassay, resulting in unreliable data and underestimated activity.[4]
Q3: What are the primary strategies to improve the solubility of this compound for in vitro assays?
The main approaches focus on converting the compound into a more soluble form or modifying the solvent environment. The most common and effective methods include:
-
pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid.
-
Salt Formation: Converting the carboxylic acid into a more soluble salt form.[5][6][7]
-
Co-solvents: Using a water-miscible organic solvent in your final assay medium.[7]
-
Formulation with Excipients: Employing agents like cyclodextrins to form inclusion complexes.[8]
Q4: Can I heat the solution to improve solubility?
While gentle warming can sometimes help dissolve a compound, it is generally not recommended as a primary strategy for stock solutions or assay conditions. The compound may precipitate out again as the solution cools to the assay temperature. Furthermore, prolonged heating can lead to the degradation of the compound.
Q5: What is the difference between improving solubility and improving permeability?
Solubility refers to the ability of a compound to dissolve in a solvent to form a homogenous solution. Permeability is the ability of a compound to pass through a biological membrane, like a cell wall. While related, strategies to improve one may not improve the other. For instance, converting a carboxylic acid to an ester to create a prodrug can improve cell permeability but may not enhance its initial solubility in aqueous media.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound is in its poorly soluble free acid form. The final concentration is above its aqueous solubility limit. | 1. Adjust pH: Prepare the buffer at a pH at least 2 units above the compound's pKa. This will ionize the carboxylic acid, increasing solubility. 2. Prepare a Salt Form: Synthesize a salt of the compound (e.g., sodium or potassium salt) which will have higher aqueous solubility.[10] |
| A clear DMSO stock solution forms a precipitate when diluted into the assay buffer. | "DMSO crash-out." The compound is not soluble in the final aqueous/DMSO mixture at the target concentration. | 1. Optimize Co-solvent Concentration: Determine the minimum percentage of DMSO (or another co-solvent) required in the final assay buffer to maintain solubility, while ensuring it's below the tolerance level for your assay system.[11][12] 2. Reduce Final Concentration: Test a lower final concentration of the compound. |
| Assay results are inconsistent or show poor dose-response. | The compound may be precipitating at higher concentrations in the assay plate, leading to inaccurate concentrations being tested.[4] | 1. Visually Inspect Plates: Check for precipitation in the assay wells, especially at the highest concentrations. 2. Perform a Solubility Test: Before running the full assay, test the solubility of the compound in the final assay buffer at the intended concentration range. 3. Use a Different Solubilization Method: Switch to a more robust method like using a pre-formed salt or a cyclodextrin formulation. |
| Cell-based assay shows toxicity that is not dose-dependent. | The co-solvent (e.g., DMSO) may be causing cellular toxicity, masking the effect of the compound.[13] | 1. Run a Co-solvent Toxicity Control: Test the effect of the co-solvent alone on the cells at the concentrations used in the assay. 2. Lower Co-solvent Concentration: Aim for a final DMSO concentration of <0.5% if possible, as higher concentrations can affect cell viability.[13] |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies for improving the solubility of carboxylic acids.
| Method | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid to a more soluble carboxylate anion.[14] | 10 - 1,000+ | Simple to implement; highly effective for ionizable compounds. | May not be suitable for assays sensitive to pH changes; risk of precipitation if pH drops. |
| Salt Formation | Conversion of the free acid into a solid salt form with a suitable counterion (e.g., Na+, K+).[5][15] | 100 - 10,000+ | Creates a new solid form with intrinsically higher solubility; often improves dissolution rate.[15] | Requires chemical synthesis and characterization; the salt may be hygroscopic or less stable. |
| Co-solvents | Reducing the polarity of the aqueous solvent with a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG-400).[7] | 2 - 100 | Easy to prepare stock solutions; useful for high-throughput screening. | Can cause precipitation upon dilution; potential for solvent toxicity in assays.[3][13] |
| Cyclodextrins | Encapsulation of the hydrophobic part of the molecule within the cyclodextrin cavity, forming a soluble complex.[8] | 5 - 500 | Masks the hydrophobic part of the molecule; low toxicity. | Can be expensive; may alter the free concentration of the drug available for binding. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
Objective: To prepare a stock solution of this compound by converting it to its soluble salt in situ.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water or desired aqueous buffer
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and place it in a suitable container.
-
Add a volume of deionized water or buffer to create a slurry. The target final volume should be considered.
-
While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution. Continue adding NaOH until the compound fully dissolves.
-
Check the final pH. Adjust as necessary to be compatible with your assay, but ideally, keep it sufficiently basic to maintain solubility.
-
Once the compound is dissolved, add the remaining water or buffer to reach the final target concentration.
-
Sterile filter the solution if required for cell-based assays.
Protocol 2: Preparation of a Sodium Salt
Objective: To synthesize the sodium salt of this compound for improved handling and solubility.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Ethanol or Methanol
-
Diethyl ether or other non-polar solvent for precipitation
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve 1 molar equivalent of this compound in a minimal amount of ethanol.
-
In a separate container, dissolve 1 molar equivalent of NaOH in a minimal amount of ethanol.
-
Slowly add the NaOH solution to the stirred solution of the carboxylic acid.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
If the salt precipitates during the reaction, it can be collected by filtration. If it remains in solution, the salt can be precipitated by slowly adding a non-polar solvent like diethyl ether until a solid forms.
-
Collect the solid salt by vacuum filtration.
-
Wash the salt with a small amount of the non-polar solvent to remove any unreacted starting material.
-
Dry the resulting salt under a vacuum. The solid sodium salt can now be used to prepare aqueous stock solutions directly.
Visualizations
Caption: Decision tree for solubilizing the compound.
Caption: The principle of increasing solubility via salt formation.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Regioselective Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during pyrazole synthesis and preventing the formation of unwanted regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their formation a concern?
A1: In pyrazole synthesis, particularly when using unsymmetrical starting materials like a 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This arises because the initial reaction can occur at two different positions on the dicarbonyl compound, leading to two distinct products.[1][2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can have significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][2][3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2][4]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][4]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[4][5]
-
Temperature: Reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which can influence the final ratio of the regioisomeric products.[4]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, several methods have been developed to address the regioselectivity challenges of the classical Knorr synthesis. These include:
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines often provides excellent, complementary regioselectivity.[4][6]
-
Synthesis from Enaminones: The use of β-enamino diketones or enaminones can control the regiochemical outcome, which can also be influenced by the choice of protic or aprotic solvents.[6][7][8]
-
Metal-Catalyzed Syntheses: Various metal-catalyzed methods, including those using iron, ruthenium, copper, and rhodium, have been developed for the regioselective synthesis of substituted pyrazoles from different starting materials.[9]
-
Post-Synthesis Functionalization: This strategy involves synthesizing a pyrazole with a desired substitution pattern and then introducing further substituents at specific positions through regioselective metalation or other functionalization reactions.[4][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on avoiding or dealing with regioisomer formation.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction towards a single product under your current conditions.
-
Solution 1: Change the Solvent. Standard solvents like ethanol often lead to poor regioselectivity. Switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or, even more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[5]
-
Solution 2: Modify the Substrate. If possible, consider modifying the 1,3-dicarbonyl substrate to increase the steric bulk near one carbonyl group or to introduce a potent electron-withdrawing group (like -CF₃) to enhance the electrophilicity of the adjacent carbonyl carbon.[4]
-
Solution 3: Adjust the Reaction pH. The regioselectivity can be pH-dependent.[11] Performing the reaction under acidic or basic conditions can sometimes favor the formation of one regioisomer by altering the nucleophilicity of the hydrazine nitrogens.[1][4]
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]
-
Solution 1: Explore Alternative Synthetic Routes. The Knorr condensation is not always the best approach. Consider synthesizing the target pyrazole from an α,β-unsaturated ketone or an enaminone, as these methods often yield the opposite regioisomer compared to the 1,3-dicarbonyl route.[4][6]
-
Solution 2: Investigate Solvent Effects Systematically. The choice of solvent can sometimes reverse the regioselectivity. For example, in the reaction of β-enamino diketones, a protic solvent may favor one regioisomer, while an aprotic solvent may favor the other.[7]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.[1]
-
Solution: Chromatographic Separation.
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]
-
Column Chromatography: Once an effective solvent system is identified, use flash column chromatography on silica gel to separate the mixture on a preparative scale.[12][13]
-
HPLC: For difficult separations or for obtaining highly pure samples for analytical purposes, High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral stationary phase can be employed.[14]
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1,3-Diketones and Methylhydrazine.
This table summarizes the significant improvement in regioselectivity achieved by using fluorinated alcohol solvents in the reaction between various 1,3-diketones and methylhydrazine.
| Entry | 1,3-Diketone (R¹) | Solvent | Temperature (°C) | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1 | CF₃ | EtOH | RT | Low Selectivity | [5] |
| 2 | CF₃ | TFE | RT | 85:15 | [5] |
| 3 | CF₃ | HFIP | RT | 97:3 | [5] |
| 4 | 2-Furyl (non-fluorinated) | EtOH | RT | ~1:1.3 | |
| 5 | 2-Furyl (CF₃ group) | HFIP | RT | >99:1 |
Data compiled from studies demonstrating the impact of fluorinated solvents on regioselectivity.[5]
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis using a Fluorinated Alcohol Solvent
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[4]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[4]
-
Protocol 2: Characterization of Regioisomers using NMR Spectroscopy
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NOESY, to unambiguously determine the structure of the synthesized pyrazole regioisomers.[12][15]
-
Instrumentation: 300-500 MHz NMR Spectrometer.[16]
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16][17]
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra to confirm the basic structure and purity.
-
Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.
-
-
Data Analysis:
-
In the NOESY spectrum, look for through-space correlations between the protons of the N-substituent (e.g., N-methyl protons) and the protons on the adjacent substituent at the C5 position of the pyrazole ring.
-
The presence of such a correlation confirms that the N-substituent is adjacent to the C5 position, allowing for the definitive assignment of the regioisomeric structure.[12][15]
-
Mandatory Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Decision flowchart for selecting a synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 14. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
stability of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid in various solvents. Due to the limited availability of public stability data for this specific compound, this guide focuses on providing the necessary experimental protocols and troubleshooting advice to enable users to perform these assessments in their own laboratories.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Q2: How can I determine the solubility of this compound in a new solvent?
You can determine the solubility through either kinetic or thermodynamic solubility assays. Kinetic solubility provides a preliminary assessment and is useful for high-throughput screening, while thermodynamic solubility gives the true equilibrium solubility, which is crucial for formulation development.[1][2] A detailed protocol for an equilibrium solubility assay is provided in the "Experimental Protocols" section.
Q3: My compound is precipitating out of solution during my experiment. What can I do?
Precipitation, often called "crashing out," can occur when the compound's concentration exceeds its solubility in the solvent system.[3] Here are some troubleshooting steps:
-
Reduce the final concentration: Lower the working concentration of your compound.
-
Optimize the dilution technique: Instead of a single dilution, try a stepwise serial dilution. Adding the stock solution drop-wise to a vortexing aqueous medium can also help.[3]
-
Adjust the co-solvent percentage: If your experiment allows, a slight increase in the organic co-solvent (like DMSO) percentage may improve solubility.[3]
-
Pre-warm the medium: Warming your experimental buffer or medium to the experimental temperature (e.g., 37°C) before adding the compound can aid dissolution.[3][4]
Q4: How do I assess the chemical stability of this compound in a specific solvent?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach to assess chemical stability.[5][6] This involves dissolving the compound in the solvent of interest and monitoring its concentration over time. A decrease in the parent compound's peak area and the appearance of new peaks suggest degradation. A detailed protocol for a general chemical stability study is provided below.
Q5: What are forced degradation studies and why are they important?
Forced degradation studies, or stress testing, are used to intentionally degrade the compound under harsh conditions (e.g., acid, base, oxidation, heat, light).[7][8][9] These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding the compound's degradation pathways.
-
Developing and validating a stability-indicating analytical method that can separate the parent compound from its degradation products.[7][10]
Troubleshooting Guides
Troubleshooting HPLC Analysis
| Issue | Possible Cause | Suggested Solution |
| Peak Splitting or Tailing | Column contamination or degradation. | Flush the column with a strong solvent or replace it. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the carboxylic acid is in a single ionic state. | |
| Sample overload. | Reduce the injection volume or the sample concentration. | |
| Baseline Noise or Drift | Air bubbles in the mobile phase. | Degas the mobile phase using sonication or vacuum degassing.[11] |
| Contaminated mobile phase or column. | Prepare fresh mobile phase and flush the system.[11] | |
| Detector lamp aging. | Replace the detector lamp. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper mixing and degassing of the mobile phase and check the pump for leaks. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Data Presentation
Table 1: Example Data Summary for Solubility Study
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) |
| PBS (pH 7.4) | 25 | Equilibrium | User-determined value |
| DMSO | 25 | Equilibrium | User-determined value |
| Ethanol | 25 | Equilibrium | User-determined value |
| Acetonitrile | 25 | Equilibrium | User-determined value |
| Methanol | 25 | Equilibrium | User-determined value |
Table 2: Example Data Summary for Chemical Stability Study
| Solvent | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Remaining Compound (%) | Degradation Products Detected |
| PBS (pH 7.4) | 37 | 0 | 100 | 100 | No |
| 24 | 100 | User-determined value | User observation | ||
| 48 | 100 | User-determined value | User observation | ||
| DMSO | 25 | 0 | 100 | 100 | No |
| 24 | 100 | User-determined value | User observation | ||
| 48 | 100 | User-determined value | User observation |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing the chosen solvent.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.[12]
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of the dissolved compound.
-
Calculate the solubility based on the dilution factor.
-
Protocol 2: Chemical Stability Assessment in Solution
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a stable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Prepare working solutions by diluting the stock solution with the test solvents to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Incubation:
-
Divide each working solution into aliquots in sealed vials.
-
Store the vials under controlled temperature and light conditions (e.g., 25°C in the dark, 40°C in the dark, and photostability chamber).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from each condition.
-
Analyze the samples immediately by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial (time 0) concentration.
-
Monitor for the appearance and growth of any new peaks, which indicate degradation products.
-
Protocol 3: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.[9][13]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.[9][13]
-
Oxidation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.[9]
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 105°C) or a temperature below its melting point.
-
Photodegradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.[9]
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by HPLC to identify and quantify the degradation products. The goal is to achieve 5-20% degradation.[7]
Visualizations
Caption: Workflow for Chemical Stability Assessment.
Caption: Troubleshooting Precipitation Issues.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onyxipca.com [onyxipca.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijnrd.org [ijnrd.org]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. rjptonline.org [rjptonline.org]
Technical Support Center: Challenges in the Scale-Up of Pyrazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine?
A1: Scaling up pyrazole synthesis, especially routes involving hydrazine and its derivatives, presents significant safety challenges. Key concerns include:
-
Thermal Runaway: The reaction of hydrazines with 1,3-dicarbonyl compounds is often highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway reaction.[1]
-
Toxicity and Handling of Hydrazine: Hydrazine is a toxic and potentially explosive compound that requires specialized handling procedures and engineering controls to minimize exposure.[1]
-
Hazardous Intermediates: Syntheses involving diazonium salts as intermediates pose a risk due to their potential instability and the rapid evolution of nitrogen gas upon decomposition, which can lead to a dangerous pressure buildup in the reactor.[2]
Q2: How can the exothermic nature of the reaction be managed during scale-up?
A2: Controlling the reaction exotherm is critical for a safe and successful scale-up. Effective strategies include:
-
Slow and Controlled Reagent Addition: Adding the hydrazine or other reactive starting material slowly and in a controlled manner allows the cooling system to manage the heat generated.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat of reaction effectively.
-
Dilution: Performing the reaction in a larger volume of a suitable solvent can help to absorb the heat generated.
-
Flow Chemistry: Continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, enabling better temperature control and minimizing the risk of thermal runaway.
Q3: Formation of regioisomers is a common problem. How can I improve the regioselectivity on a larger scale?
A3: The formation of regioisomeric mixtures is a frequent challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds. To enhance regioselectivity during scale-up, consider the following:
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction pathway. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in favor of one isomer.[1]
-
pH Control: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack of the hydrazine. Under acidic conditions, one regioisomer may be favored, while neutral or basic conditions may favor the other.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Starting Material Design: The steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Bulky substituents can direct the reaction to the less sterically hindered carbonyl group.[1]
Q4: My yield drops significantly when I move from lab scale to pilot scale. What are the likely causes?
A4: A decrease in yield during scale-up can be attributed to several factors that become more pronounced at a larger scale:
-
Inefficient Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.
-
Poor Heat Transfer: As mentioned earlier, inefficient heat removal can lead to side reactions and degradation of reactants or products.
-
Changes in Reaction Kinetics: The kinetics of the reaction can be more complex than initially assumed, with factors like autocatalysis becoming more significant on a larger scale.[3]
-
Work-up and Isolation Issues: Product precipitation and isolation can be more challenging on a larger scale, potentially leading to product loss.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature, monitoring by TLC or HPLC.- Ensure efficient mixing to improve contact between reactants. |
| Formation of byproducts. | - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.- Consider using a continuous flow setup for better control over reaction parameters.[4] | |
| Product loss during workup. | - Optimize extraction and crystallization solvents and procedures for the larger scale. | |
| Poor Regioselectivity | Unfavorable reaction conditions. | - Screen different solvents, particularly fluorinated alcohols like TFE or HFIP.[1]- Adjust the pH of the reaction mixture.[1]- Lower the reaction temperature to favor the kinetic product. |
| Steric/electronic effects. | - If possible, modify the starting materials to introduce steric bulk or electron-withdrawing/donating groups that favor the desired regioisomer. | |
| Exothermic Runaway | Poor heat dissipation. | - Immediately stop the addition of reagents.- Apply maximum cooling.- If necessary, quench the reaction with a suitable agent.- For future runs, reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale. |
| Impurity Formation | Side reactions due to high temperature or prolonged reaction time. | - Lower the reaction temperature.- Reduce the reaction time and monitor for completion.- Utilize flow chemistry to minimize residence time and improve temperature control.[2] |
| Impure starting materials. | - Ensure the purity of all starting materials before use. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis
The following table illustrates the impact of the solvent on the ratio of two possible regioisomers (A and B) formed from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.
| 1,3-Dicarbonyl (R¹/R²) | Hydrazine (R³) | Solvent | Isomer Ratio (A:B) |
| CF₃/CH₃ | Methylhydrazine | Ethanol (EtOH) | 85:15 |
| CF₃/CH₃ | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 97:3 |
| Ph/CH₃ | Phenylhydrazine | Acetic Acid | 70:30 |
| Ph/CH₃ | Phenylhydrazine | Toluene | 60:40 |
Data is representative and compiled from trends reported in the literature.[1]
Table 2: Comparison of Batch vs. Flow Synthesis for a Diazotization-Cyclization Reaction
This table provides a conceptual comparison of a traditional batch process with a continuous flow process for a pyrazole synthesis involving a hazardous diazonium intermediate.
| Parameter | Batch Process (Lab Scale) | Flow Process (Scaled-Up) |
| Scale | 1 g | 400 g |
| Reaction Time | 12 hours | 3 minutes (residence time) |
| Yield | ~70% | >85% |
| Purity | Good, requires purification | High, minimal purification |
| Safety | Accumulation of hazardous diazonium intermediate | Minimal accumulation of hazardous intermediate, enhanced safety |
This data is illustrative of the advantages of flow chemistry as described in the literature.[2]
Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone (Lab Scale)
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolate the product by filtration using a Büchner funnel, rinse the solid with a small amount of water, and allow it to air dry.
Protocol 2: Scale-Up of a Pyrazole Ring Closure using Batch Chemistry
This protocol outlines the ring-closure step in the synthesis of a 3,5-diaminopyrazole derivative.
Materials:
-
Intermediate D (from a preceding diazotization step)
-
Diethyl ether (Et₂O)
-
Hydrazine hydrate
Procedure:
-
Transfer the solid intermediate D (745 g, 1 equivalent) to a suitable reaction vessel with a mechanical stirrer.
-
Add diethyl ether (8000 mL) to create a slurry with a concentration of approximately 0.5 M.
-
Cool the slurry in an ice bath.
-
Add hydrazine hydrate (221.4 mL, 1.15 equivalents) dropwise to the stirred slurry. Caution: This reaction is highly exothermic; maintain a slow addition rate to control the temperature.
-
After the addition is complete, allow the reaction to stir overnight at room temperature.
-
The product will precipitate out of the solution.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.[2]
Visualizations
Caption: Troubleshooting workflow for addressing low yields in pyrazole synthesis scale-up.
Caption: Factors influencing regioselectivity in the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Navigating Pyrazole Functionalization
Welcome to the technical support center for pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the modification of pyrazole scaffolds. Below, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Regioselectivity in N-Alkylation
Q1: I am getting a mixture of N1 and N2 alkylated regioisomers. How can I control the selectivity?
A: This is a classic challenge in pyrazole chemistry due to the similar electronic properties of the two adjacent nitrogen atoms. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[1]
Troubleshooting Steps:
-
Analyze Steric Hindrance: The alkylation will generally occur at the less sterically hindered nitrogen atom. If your pyrazole is substituted at C3 and/or C5, the incoming alkyl group will preferentially react with the nitrogen that has a smaller adjacent substituent.
-
Vary the Alkylating Agent: Using a bulkier alkylating agent can significantly enhance selectivity for the less hindered nitrogen. For instance, sterically demanding α-halomethylsilanes have been successfully used as masked methylating reagents to achieve high N1 selectivity.[1]
-
Optimize Base and Solvent Combination: The choice of base and solvent is critical and can switch the regioselectivity.
-
For N1-Alkylation: A combination of sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) often favors substitution at the N1 position.[1]
-
For N2-Alkylation: Placing a bulky substituent at the C3 position can direct alkylation to N2. Additionally, a magnesium-catalyzed method has been developed for highly regioselective N2-alkylation using α-bromoacetates and acetamides as the alkylating agents.[1][2]
-
Q2: My attempts to achieve N1-alkylation on a 3-substituted pyrazole are giving poor yields and a mix of products. What should I do?
A: This is a common issue when the N1 position is sterically more hindered.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for poor N1-alkylation.
Section 2: C-H Functionalization
Q3: I am attempting a direct C-H arylation on a pyrazole core and observing a mixture of products or no reaction at the desired position. How can I control the regioselectivity?
A: The intrinsic reactivity of the pyrazole C-H bonds is generally C5 > C4 >> C3.[3] The C5-H is the most acidic, while the C4 position is the most nucleophilic and susceptible to electrophilic substitution. The C3 position is notoriously unreactive.
Strategies for Regiocontrol:
-
Protecting Groups: Using a protecting group on one of the nitrogen atoms is a powerful strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective.
-
The "SEM Switch": To functionalize the unreactive C3 position, a "SEM switch" strategy can be employed. This involves moving the SEM group from one nitrogen to the other, which in turn changes the electronic environment of the ring and renders the original C3 position reactive (as it becomes the new C5).[3]
-
Directed C-H Activation: The nitrogen atoms of the pyrazole ring can act as directing groups in transition-metal-catalyzed C-H functionalization reactions. The choice of catalyst and ligand system is crucial.
Q4: My palladium-catalyzed C-H arylation is inefficient. What are the likely causes?
A: Low reactivity in palladium-catalyzed C-H arylations of pyrazoles can often be attributed to catalyst deactivation. The Lewis basic nitrogen atoms of the pyrazole can coordinate to the palladium center, inhibiting its catalytic activity.[3]
Troubleshooting Table:
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation by pyrazole nitrogens. | Use a robust catalytic system, such as a palladium-pivalate system.[3] Consider using ligands that are less susceptible to displacement by the pyrazole substrate. |
| Poor Regioselectivity | Intrinsic reactivity of C-H bonds. | Employ a protecting group strategy (e.g., SEM) to block certain positions and direct the functionalization.[3] |
| Side Reactions | Undesired N-arylation or bis-arylation. | Optimize reaction conditions (temperature, time, stoichiometry of reagents). A protecting group can also prevent N-arylation. |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Q5: My Suzuki-Miyaura coupling of a 4-bromopyrazole is giving low yields and I see significant amounts of dehalogenated starting material. How can I fix this?
A: Low yields in Suzuki-Miyaura couplings with halopyrazoles are frequently caused by two main issues: catalyst deactivation and a side reaction called protodeboronation/dehalogenation.[4][5][6]
Troubleshooting Guide:
-
Catalyst Deactivation: The pyrazole nitrogen atoms can coordinate to the palladium catalyst, leading to inactive species.
-
Protodeboronation/Dehalogenation: This is the replacement of the boronic acid group or the halogen with a hydrogen atom.
-
Solution:
-
Minimize Water: Use anhydrous conditions and powdered, anhydrous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) or trifluoroborate salts are often more stable than boronic acids and less prone to protodeboronation.[5]
-
Optimize Reaction Time and Temperature: Aim for the shortest reaction time and lowest temperature necessary for the cross-coupling to outcompete the dehalogenation side reaction.
-
-
Decision Tree for Optimizing Suzuki-Miyaura Coupling:
Caption: Decision-making process for troubleshooting Suzuki coupling.
Quantitative Data Summary
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | i-Pr₂NEt | THF | 24:76 (with MgBr₂) | [2] |
| 3-CF₃-5-acetyl-pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | 40:60 | [7] |
| 3-Phenyl-1H-pyrazole | Ethyl bromoacetate | K₂CO₃ | DMSO | >95:5 | [1] |
| 3-tert-Butyl-1H-pyrazole | Methyl Iodide | NaH | THF | >95:5 | [1] |
Experimental Protocols
Protocol 1: Regioselective N2-Alkylation of 3-Phenyl-1H-pyrazole (Mg-Catalyzed)
This protocol is adapted from a literature procedure demonstrating high selectivity for the N2 position.[2]
Materials:
-
3-Phenyl-1H-pyrazole
-
Magnesium bromide (MgBr₂)
-
2-bromo-N,N-dimethylacetamide
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water
-
Isopropyl acetate (i-PrOAc)
Procedure:
-
In a glovebox, to a vial equipped with a magnetic stir bar, add 3-phenyl-1H-pyrazole (1.0 equiv) and MgBr₂ (0.2 equiv).
-
Add anhydrous THF, followed by 2-bromo-N,N-dimethylacetamide (2.0 equiv).
-
Add i-Pr₂NEt (2.1 equiv) dropwise at 25 °C.
-
Stir the resulting mixture at 25 °C for 2 hours.
-
Quench the reaction with a saturated solution of NH₄Cl in MeOH.
-
Concentrate the solution to dryness under reduced pressure.
-
Add water to the residue and extract with i-PrOAc (4 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the N2-alkylated product.
Protocol 2: SEM Protection of Pyrazole
This protocol is a general procedure for the N-protection of pyrazole using SEM-Cl.[3]
Materials:
-
Pyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 equiv) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole
This protocol is adapted from a reported procedure for the successful coupling of unprotected 4-bromopyrazole.[5]
Materials:
-
4-Bromopyrazole
-
Arylboronic acid
-
[1,1'-Bis(dicyclohexylphosphino)ferrocene]dichloropalladium(II) (Pd(dcpf)Cl₂) or a similar palladium pre-catalyst
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium pre-catalyst (0.02 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling of 4-bromopyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
Technical Support Center: Optimizing Pyrazole Synthesis with Catalysis
Welcome to the Technical Support Center for Catalyzed Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of catalysts to optimize the synthesis of pyrazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using catalysts in pyrazole synthesis?
A1: The most common issues encountered during catalyzed pyrazole synthesis include low conversion rates, formation of undesired regioisomers, and various side reactions.[1][2] Low yields can often be attributed to suboptimal reaction conditions, impurities in starting materials, or steric hindrance from bulky substituents.[2] The formation of regioisomers is a prevalent issue when using unsymmetrical 1,3-dicarbonyl compounds, as the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons.[1] Other potential side reactions include the formation of colored impurities due to the decomposition of starting materials, biaryl formation from homocoupling in metal-catalyzed reactions, and incomplete cyclization where the reaction stalls at the hydrazone intermediate.[1]
Q2: How do I choose the right catalyst for my pyrazole synthesis?
A2: The choice of catalyst is critical and depends on the specific substrates and desired outcome.[2][3]
-
Acid Catalysts: Protic acids like acetic acid or mineral acids are commonly used in Knorr and Paal-Knorr syntheses to facilitate imine formation.[2][4]
-
Base Catalysts: Bases such as sodium hydroxide, potassium hydroxide, or triethylamine can also be employed, depending on the reaction mechanism.[3]
-
Lewis Acids: Lewis acids like nano-ZnO, lithium perchlorate, and Lanthanum(III) triflate (La(OTf)3) have been shown to improve yields and reaction rates.[2][5][6]
-
Metal Catalysts: Transition metals like copper, palladium, silver, and rhodium are crucial for specific transformations, such as N-arylation reactions and cycloadditions.[1][6][7] The choice of ligand in these reactions is also critical to suppress side reactions like homocoupling.[1]
-
Heterogeneous Catalysts: Solid-supported catalysts like Amberlyst-70 offer advantages such as easy separation from the reaction mixture and potential for recycling.[8][9]
Q3: How can I control regioselectivity in pyrazole synthesis?
A3: Controlling regioselectivity is a key challenge, especially with unsymmetrical 1,3-dicarbonyls.[8] Several strategies can be employed:
-
pH Control: Adjusting the pH with a catalytic amount of acid or base can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, influencing which one initiates cyclization.[1][8]
-
Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase regioselectivity in favor of one isomer.[1][8]
-
Use of Substrate Surrogates: Employing precursors with differentiated reactivity, such as β-enaminones, can "lock in" the regiochemistry before cyclization, leading to a single regioisomer.[1][8]
-
Catalyst Selection: The choice of catalyst can also direct the reaction towards a specific regioisomer. For example, Amberlyst-70 has been used for regioselective pyrazole synthesis.[8]
Q4: What is the difference between homogeneous and heterogeneous catalysts in the context of pyrazole synthesis?
A4: Homogeneous catalysts are in the same phase as the reactants (usually liquid), while heterogeneous catalysts are in a different phase (typically a solid).[10][11]
-
Homogeneous Catalysts:
-
Heterogeneous Catalysts:
-
Advantages: Straightforward separation from the reaction mixture, allowing for easy recycling and reuse.[10] They are often more stable at higher temperatures.
-
Disadvantages: May have lower selectivity and activity compared to their homogeneous counterparts due to less-defined active sites and potential diffusion limitations.[10][11]
-
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials.
-
The isolated yield of the desired pyrazole is consistently low.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture or using microwave-assisted synthesis to improve yields and reduce reaction times.[2] Increase Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion.[2] |
| Poor Catalyst Performance | Catalyst Choice: The selected catalyst may not be optimal. For instance, nano-ZnO has been shown to be a highly efficient catalyst for certain pyrazole syntheses, leading to high yields in a short time.[1][12] Experiment with different acid, base, or metal catalysts. Catalyst Loading: The amount of catalyst can be critical. Optimize the catalyst loading (e.g., mol%) to find the most effective concentration.[5] |
| Impure Starting Materials | Purity Check: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields.[1] |
| Formation of Stable Intermediates | Dehydration: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole. Adding a dehydrating agent or increasing the temperature may be necessary.[8] |
Issue 2: Formation of Regioisomer Mixture
Symptoms:
-
NMR or GC-MS analysis of the product shows a mixture of two or more isomeric pyrazoles.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Use of Unsymmetrical 1,3-Dicarbonyls | Modify Solvent System: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity.[1][8] Adjust Reaction pH: Adding a catalytic amount of an acid (e.g., HCl, acetic acid) or a base can influence the nucleophilicity of the hydrazine nitrogens, thereby directing the cyclization to favor one regioisomer.[1][8] Employ 1,3-Dicarbonyl Surrogates: Using precursors like β-enaminones can control the regiochemistry before the cyclization step.[1][8] |
| Reaction Conditions Favoring Mixture | Catalyst Screening: The choice of catalyst can influence regioselectivity. For instance, Amberlyst-70 has been reported to promote regioselective synthesis.[8] |
Issue 3: Presence of Significant Side Products
Symptoms:
-
Isolation of non-polar, high-melting solids during purification.
-
Mass spectrometry analysis shows peaks corresponding to homocoupling of aryl halide starting material (in metal-catalyzed reactions).
-
The reaction mixture develops a strong yellow or red color.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Biaryl Formation (Homocoupling) | Lower Reaction Temperature: High temperatures can sometimes favor C-C homocoupling over the desired C-N cross-coupling in metal-catalyzed reactions.[1] Ligand Screening: The choice of ligand in copper- or palladium-catalyzed reactions is crucial. Screen different ligands to find one that promotes C-N bond formation and suppresses homocoupling.[1] |
| Formation of Colored Impurities | High Purity Reagents: This can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates. Using fresh, high-purity reagents can mitigate this.[1] |
| Incomplete Cyclization | Optimize Conditions: The reaction may stall at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups. Increasing the temperature or reaction time may drive the cyclization to completion.[1] |
Quantitative Data Summary
The following table summarizes reaction conditions for the synthesis of various pyrazole derivatives using different catalytic systems.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| La(OTf)₃ | 10 | Toluene | 100 | 10 | 92 | [5] |
| Sc(OTf)₃ | 10 | Toluene | 100 | 12 | 87 | [5] |
| Yb(OTf)₃ | 10 | Toluene | 100 | 12 | 85 | [5] |
| In(OTf)₃ | 10 | Toluene | 100 | 12 | 82 | [5] |
| Nano-ZnO | 10 | Ethanol | Room Temp | 0.5 | 95 | [12] |
| AgOTf | 1 | - | Room Temp | 1 | up to 99 | [6] |
| Amberlyst-70 | - | Water | Room Temp | - | - | [9] |
Experimental Protocols
Protocol 1: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles
This protocol describes a green and efficient method for pyrazole synthesis.[12]
Materials:
-
Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Nano-ZnO (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated through standard workup procedures.
Protocol 2: Knorr Pyrazole Synthesis Using a Catalytic Acid
This is a classic method for pyrazole synthesis.[4][13]
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (catalytic amount, ~3 drops)
Procedure:
-
Combine the 1,3-dicarbonyl compound and hydrazine hydrate in a suitable reaction vessel.
-
Add the solvent (1-propanol) and the catalytic acid.
-
Heat the reaction mixture with stirring at approximately 100°C.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, add water to the hot reaction mixture with stirring to precipitate the product.
-
Filter the mixture to collect the product, rinse with a small amount of water, and air dry.
Visualizations
Caption: A logical workflow for a typical catalyzed pyrazole synthesis experiment.
Caption: A troubleshooting decision tree for catalyzed pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemhelpasap.com [chemhelpasap.com]
Validation & Comparative
A Comparative Analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and Other Pyrazole Inhibitors in Succinate Dehydrogenase Inhibition
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives with other pyrazole-based inhibitors, focusing on their activity as succinate dehydrogenase (SDH) inhibitors. This analysis is supported by experimental data from scientific literature, offering insights into their potential applications, particularly in the development of nematicides.
Introduction to Pyrazole Inhibitors and Succinate Dehydrogenase
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, including insecticidal, herbicidal, and medicinal properties. A key target for many of these compounds is the enzyme succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain. SDH plays a crucial role in cellular respiration, and its inhibition can lead to metabolic disruption and cell death. This makes it an attractive target for the development of pesticides and pharmaceuticals.
This compound and its Derivatives as SDH Inhibitors
Recent research has highlighted the potential of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxamide derivatives, which are closely related to the corresponding carboxylic acid, as nematicidal agents.[1] These compounds have been shown to exhibit inhibitory activity against Meloidogyne incognita, a species of root-knot nematode. Molecular docking studies suggest that these compounds interact with the succinate dehydrogenase enzyme in nematodes.[1]
The core structure, 3-isopropyl-1-methyl-1H-pyrazole, is a key pharmacophore. The carboxylic acid or carboxamide group at the 5-position, along with other substitutions on the pyrazole ring, significantly influences the inhibitory potency and selectivity.
Comparative Performance of Pyrazole-Based SDH Inhibitors
| Compound Name/Reference | Target Organism | Target Enzyme | IC50/EC50 (µg/mL) | Reference |
| (R)-4-chloro-N-(1-(4-chlorophenyl)ethyl)-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide (5b) | Meloidogyne incognita | Succinate Dehydrogenase (putative) | Moderate activity at 10 ppm | [1] |
| 4-chloro-3-isopropyl-N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide (5g) | Meloidogyne incognita | Succinate Dehydrogenase (putative) | Moderate activity at 10 ppm | [1] |
| Compound 11ea (a difluoromethyl pyrazole-(m-benzene) carboxamide) | Rhizoctonia cerealis | Succinate Dehydrogenase | 0.93 | |
| Thifluzamide (commercial SDH inhibitor) | Rhizoctonia cerealis | Succinate Dehydrogenase | 23.09 |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are outlined below.
Nematicidal Activity Assay
Objective: To evaluate the in-vivo efficacy of pyrazole derivatives against root-knot nematodes (Meloidogyne incognita).
Protocol:
-
Culture of Nematodes: Meloidogyne incognita are cultured on a suitable host plant, such as tomato, in a controlled greenhouse environment.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with water to the desired test concentrations (e.g., 10 ppm).
-
Assay: A suspension of second-stage juveniles (J2) of M. incognita is prepared. Aliquots of the nematode suspension are placed in 24-well plates.
-
Treatment: The test compound solutions are added to the wells containing the nematodes. A solvent control and a water control are included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Evaluation: The mortality of the nematodes is assessed under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
-
Data Analysis: The percentage of mortality is calculated for each treatment, and the data is used to determine the activity of the compounds.
Succinate Dehydrogenase (SDH) Inhibition Assay
Objective: To determine the in-vitro inhibitory activity of pyrazole derivatives against the SDH enzyme.
Protocol:
-
Enzyme Preparation: Mitochondria containing the SDH enzyme are isolated from the target organism (e.g., fungi or nematodes) through differential centrifugation.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.
-
Assay Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution, the mitochondrial preparation (as the enzyme source), and a substrate (succinate).
-
Inhibitor Addition: The diluted test compounds are added to the respective wells. A control group with DMSO only is included to measure the maximum enzyme activity.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of a colorimetric or fluorometric reagent that detects the product of the SDH reaction (e.g., reduction of a tetrazolium salt like MTT or XTT). The change in absorbance or fluorescence is monitored over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
The inhibition of succinate dehydrogenase by pyrazole derivatives disrupts the mitochondrial electron transport chain, a critical pathway for cellular energy production.
Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Derivatives.
As depicted in the diagram, succinate is oxidized to fumarate by SDH (Complex II), and electrons are transferred to the electron transport chain. Pyrazole inhibitors bind to the SDH enzyme, blocking this electron transfer. This disruption leads to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn reduces ATP synthesis, ultimately causing energy depletion and cell death in the target organism.
Structure-Activity Relationship (SAR) Insights
The structure of the pyrazole inhibitor is critical for its activity. For the 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide series, the following observations can be made:
-
Pyrazole Core: The 1-methylpyrazole ring serves as a crucial scaffold for orienting the other functional groups for optimal binding to the SDH enzyme.
-
3-Isopropyl Group: The isopropyl group at the 3-position contributes to the lipophilicity of the molecule, which can influence its ability to penetrate cell membranes and reach the target site.
-
5-Carboxamide Group: The carboxamide moiety at the 5-position is often involved in forming key hydrogen bonds with amino acid residues in the active site of the SDH enzyme. Modifications to the amide substituent can significantly impact potency and selectivity.
-
Ring Substitutions: Additional substitutions on the pyrazole ring, such as the chloro group in some of the more active nematicidal compounds, can further enhance binding affinity and overall efficacy.
Conclusion
This compound and its derivatives represent a promising class of succinate dehydrogenase inhibitors with potential applications in agriculture as nematicides. While direct comparative data for the carboxylic acid is limited, studies on related carboxamides demonstrate the importance of the pyrazole scaffold in targeting SDH. Further research focusing on the synthesis and biological evaluation of a broader range of derivatives will be crucial for optimizing their activity and developing them into effective and selective pest control agents. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers in this field.
References
Comparative Analysis of Pyrazole Derivatives' Biological Activity: A Guide for Researchers
A comprehensive review of the anticancer, anti-inflammatory, and antimicrobial properties of pyrazole derivatives, supported by quantitative data and detailed experimental protocols.
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the biological potency of various substituted pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein, including quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[1][5][6] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.[1][7][8] Key molecular targets include cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and tubulin.[1][7]
Comparative Anticancer Potency (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole derivatives against various human cancer cell lines, providing a comparative overview of their cytotoxic potential.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Compound 4 | HeLa, A549, MDA-MB231 | Tubulin Polymerization Inhibition | 1.33–4.33 | [1] |
| Compound 5 | K562, A549, MCF-7 | Tubulin Polymerization Inhibition | 7.30 (Tubulin Polymerization) | [1] |
| Compound 27 | MCF-7 | VEGFR-2 Inhibition | 16.50 | [1] |
| Compound 43 | MCF-7 | PI3 Kinase Inhibition | 0.25 | [1] |
| Compound 59 | HepG2 | DNA Binding | 2 | [1] |
| Compound 15 | 13 Cancer Cell Lines | CDK2 Inhibition | 0.127–0.560 | [3] |
| Compound 161b | A-549 | Not Specified | 3.22 | [9] |
| Compound 89a | MCF-7 | Anti-angiogenic | 26 | [10] |
| Compound 3f | MDA-MB-468 | ROS Generation, Apoptosis | 14.97 (24h), 6.45 (48h) | [8] |
Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity
The anticancer effects of many pyrazole derivatives are attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of the CDK-mediated cell cycle regulation, a common target for pyrazole compounds.
Caption: Pyrazole derivatives inhibiting CDK2, leading to cell cycle arrest.
Anti-inflammatory Activity of Pyrazole Derivatives
Several pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[11][12][13] The well-known prescription drug Celecoxib, used to treat arthritis and acute pain, features a pyrazole core.[11][14] The anti-inflammatory mechanism often involves the inhibition of enzymes like COX and lipoxygenase (LOX), as well as the modulation of inflammatory cytokines.[11]
Comparative Anti-inflammatory Potency (IC50 and In Vivo Data)
The following table presents data on the anti-inflammatory activity of selected pyrazole derivatives.
| Compound ID | Assay | Target | IC50 (µM) / % Inhibition | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | In vitro | COX-2 | 0.02 | [11] |
| Pyrazole-thiazole hybrid | In vitro | COX-2/5-LOX | 0.03 (COX-2), 0.12 (5-LOX) | [11] |
| Unnamed Pyrazoles | Carrageenan-induced paw edema | In vivo | 65-80% reduction at 10 mg/kg | [11] |
| Compound 132b | In vitro | COX-2 | 0.0035 | [9] |
| Compound 2g | In vitro | Lipoxygenase | 80 | [12] |
| Compound 2a | In vitro | COX-2 | 0.01987 | [13] |
| Compound 3b | In vitro | COX-2 | 0.03943 | [13] |
Experimental Workflow for Anti-inflammatory Screening
The following diagram outlines a typical workflow for evaluating the anti-inflammatory potential of pyrazole derivatives.
Caption: Screening workflow for novel anti-inflammatory pyrazole derivatives.
Antimicrobial Activity of Pyrazole Derivatives
The pyrazole nucleus is a common structural motif in compounds exhibiting potent activity against a broad range of bacterial and fungal pathogens.[15][16][17] These derivatives can target various microbial processes, and structure-activity relationship studies are crucial for optimizing their efficacy and spectrum of activity.[16][18]
Comparative Antimicrobial Potency (MIC Values)
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | [17] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | [17] |
| Compound 17 | MRSA | 4 | [16] |
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | [16] |
| Coumarin-substituted pyrazole (23) | S. aureus, P. aeruginosa | 1.56–6.25 | [16] |
| Compound 21a | Bacteria | 62.5–125 | [19] |
| Compound 21a | Fungi | 2.9–7.8 | [19] |
Experimental Protocols
Cell Viability (MTT) Assay for Anticancer Activity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[3]
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the pyrazole derivative or a standard inhibitor (e.g., celecoxib, indomethacin) to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the pyrazole derivative and determine the IC50 value.[13]
Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]
Conclusion
Pyrazole derivatives represent a versatile and highly promising class of compounds with significant potential in the development of new therapeutic agents.[4][20] The extensive research into their anticancer, anti-inflammatory, and antimicrobial activities has yielded a wealth of data, highlighting the importance of the pyrazole scaffold in medicinal chemistry. The comparative data and methodologies presented in this guide underscore the vast opportunities for further investigation and optimization of pyrazole-based drugs to address a range of diseases. Future research will likely focus on refining structure-activity relationships, exploring novel mechanisms of action, and developing derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. meddocsonline.org [meddocsonline.org]
- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-Methylpyrazole-5-carboxylic Acid as a D-amino acid Oxidase Inhibitor: A Comparative Guide
This guide provides a comparative analysis of 3-Methylpyrazole-5-carboxylic acid, a potent and selective inhibitor of D-amino acid oxidase (DAO), with other alternative DAO inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Introduction to D-amino acid Oxidase (DAO) and its Inhibition
D-amino acid oxidase (DAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids.[1] A key substrate for DAO in the central nervous system is D-serine, an endogenous co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory.[3] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[4] By inhibiting DAO, the levels of D-serine can be increased, thereby enhancing NMDA receptor neurotransmission.[5] This makes DAO inhibitors a promising therapeutic strategy for schizophrenia and other neurological disorders.[2][4] 3-Methylpyrazole-5-carboxylic acid (also known as 5-Methylpyrazole-3-carboxylic acid) has been identified as a potent and selective inhibitor of DAO.[6]
Signaling Pathway of DAO Inhibition and NMDA Receptor Modulation
The mechanism of action of DAO inhibitors is centered on increasing the synaptic availability of D-serine. This, in turn, enhances the activation of NMDA receptors. The signaling cascade is initiated by the binding of glutamate and a co-agonist (like D-serine) to the NMDA receptor, leading to channel opening and calcium influx, which triggers downstream signaling events crucial for neuronal function.
Comparative Analysis of DAO Inhibitors
Several classes of compounds have been identified as inhibitors of D-amino acid oxidase. This section provides a quantitative comparison of 3-Methylpyrazole-5-carboxylic acid with other notable inhibitors. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Compound Class | Exemplar Compound | Target | IC50 / Ki | Reference |
| Pyrazole Carboxylic Acids | 3-Methylpyrazole-5-carboxylic acid | Human DAO | Ki: ~μM range | [1] |
| Benzoic Acids | Benzoic Acid | Human DAO | Ki: ~μM range | [1] |
| Fused Pyrrole Carboxylic Acids | 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | Human DAO | IC50: Not specified | [7] |
| Fused Pyrrole Carboxylic Acids | 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid | Human DAO | IC50: Not specified | [7] |
| Hydroxy-triazinones | 6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-one | Human DAAO | IC50: nM range | [8] |
| Hydroxy-pyridazinones | Phenethyl-4-hydroxypyridazin-3(2H)-one derivatives | Human DAAO | IC50: nM range | [8] |
| Kojic Acid Derivatives | Kojic acid-based inhibitors | Human DAAO | IC50: Not specified | [8] |
Experimental Protocols
Validation of the mechanism of action of DAO inhibitors requires robust in vitro and cell-based assays. Below are detailed protocols for key experiments.
In Vitro DAO Inhibition Assay (Enzyme-Coupled Spectrophotometric Method)
This assay measures the production of hydrogen peroxide, a product of the DAO-catalyzed reaction, using a colorimetric method.
Experimental Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.2.
-
Prepare stock solutions of purified human DAO enzyme, D-serine (substrate), horseradish peroxidase (HRP), and Amplex Red reagent in the assay buffer.
-
Prepare serial dilutions of 3-Methylpyrazole-5-carboxylic acid and other test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the DAO enzyme solution to each well.
-
Add the serially diluted test compounds to the respective wells. Include a no-inhibitor control (vehicle) and a no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of D-serine, HRP, and Amplex Red to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at multiple time points using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic reads.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based DAO Inhibition Assay
This assay measures the activity of DAO in a cellular context, providing insights into cell permeability and target engagement within a more physiological environment.[9]
Methodology:
-
Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells in appropriate growth medium.
-
Stably transfect the CHO cells with a vector expressing human DAO.[9] Select and maintain a clonal cell line with robust DAO expression.
-
-
Assay Procedure:
-
Seed the DAO-expressing CHO cells into 96-well plates and allow them to adhere overnight.
-
Remove the growth medium and replace it with a serum-free medium containing serial dilutions of the test compounds.
-
Incubate the cells with the compounds for a predetermined time (e.g., 1 hour) at 37°C.
-
Add D-serine to the medium to initiate the DAO reaction within the cells.
-
After a specific incubation period, collect the cell culture medium.
-
Measure the amount of hydrogen peroxide in the collected medium using a suitable detection method, such as the Amplex Red assay described above.[9]
-
-
Data Analysis:
-
Calculate the percent inhibition of DAO activity for each compound concentration based on the amount of hydrogen peroxide produced compared to the vehicle-treated control.
-
Determine the cellular IC50 values by plotting the percent inhibition against the compound concentration and performing a non-linear regression analysis.
-
Conclusion
3-Methylpyrazole-5-carboxylic acid is a well-validated inhibitor of D-amino acid oxidase. Its mechanism of action, centered on the potentiation of NMDA receptor function through the elevation of D-serine levels, presents a compelling therapeutic strategy. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and develop novel DAO inhibitors with improved pharmacological properties. The use of both in vitro and cell-based assays is crucial for a comprehensive understanding of the inhibitory activity and potential therapeutic utility of these compounds.
References
- 1. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alteration in the plasma concentration of a DAAO inhibitor, 3-methylpyrazole-5-carboxylic acid, in the ketamine-treated rats and the influence on the pharmacokinetics of plasma d-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry. Its versatile nature has led to the development of numerous highly effective therapeutic agents. However, understanding the cross-reactivity and potential off-target effects of these compounds is paramount for predicting clinical outcomes, mitigating adverse effects, and discovering novel therapeutic applications. This guide provides an objective comparison of the cross-reactivity profiles of several key pyrazole-based compounds, supported by experimental data and detailed methodologies.
Executive Summary
This guide delves into the cross-reactivity profiles of prominent pyrazole-based inhibitors targeting diverse protein families, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), p38 Mitogen-Activated Protein Kinase (MAPK), and Cyclooxygenase (COX) enzymes. Through a comprehensive analysis of publicly available data, we present a comparative view of their selectivity and off-target interactions. Key findings are summarized in structured tables for ease of comparison, and detailed experimental protocols for assessing cross-reactivity are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the molecular interactions and methodologies.
Comparative Cross-Reactivity Profiles
The selectivity of pyrazole-based compounds can vary significantly based on the specific substitutions on the pyrazole core and associated scaffolds. This section provides a comparative analysis of several well-characterized pyrazole-based inhibitors.
Kinase Inhibitors
Kinases are a major target class for pyrazole-based drugs. Understanding their selectivity across the kinome is crucial for assessing their therapeutic window and potential for off-target toxicities.
Ruxolitinib (JAK1/2 Inhibitor): A potent inhibitor of JAK1 and JAK2, Ruxolitinib is a cornerstone in the treatment of myelofibrosis. While highly active against JAK1/2, it exhibits activity against other JAK family members, TYK2 and to a lesser extent, JAK3.[1] Chemical proteomics has also identified Numb-associated kinases (NAKs) AAK1 and BMP2K as off-targets for Ruxolitinib.[2]
AT7519 (Multi-CDK Inhibitor): AT7519 is a broad-spectrum CDK inhibitor with potent activity against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][4] Its polypharmacology is central to its mechanism of action but also highlights the challenge of achieving high selectivity within the highly conserved CDK family. One notable off-target is GSK3β.[3]
BIRB 796 (p38 MAPK Inhibitor): An allosteric inhibitor of p38 MAPK, BIRB 796 demonstrates high affinity for its primary target.[5][6] However, it also shows inhibitory activity against JNK2α2 and c-Raf-1 at higher concentrations.[5] Screening against a broader panel of non-kinase targets revealed some interaction with the serotonin 5-HT2A receptor and COX-2.[6]
CAN508 (CDK9 Inhibitor): CAN508 is a selective inhibitor of CDK9/cyclin T1.[7] Its selectivity is attributed to its ability to exploit a CDK9-specific hydrophobic pocket.[8] While demonstrating significant selectivity over other CDKs, detailed kinome-wide screening data is less publicly available.[1]
| Compound | Primary Target(s) | Primary Target IC50/K_i_ | Key Off-Targets | Off-Target IC50/K_i_ | Reference |
| Ruxolitinib | JAK1, JAK2 | 3.3 nM, 2.8 nM | TYK2, JAK3, AAK1, BMP2K | 6-fold less potent vs TYK2, >100-fold less potent vs JAK3 | [1][2] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | 10-210 nM | GSK3β | 89 nM | [3][4] |
| BIRB 796 | p38 MAPK | 38-520 nM (isoforms α-δ) | JNK2α2, c-Raf-1, 5-HT2A, COX-2 | 98 nM (JNK2α2), 1.4 µM (c-Raf-1), 60% inh. @ 10µM (5-HT2A), 55% inh. @ 10µM (COX-2) | [5][6] |
| CAN508 | CDK9/cyclin T1 | 0.35 µM | Other CDKs | 38-fold selective over other CDKs | [7] |
Table 1: Comparative Kinase Inhibition Profile of Selected Pyrazole-Based Compounds.
COX Inhibitors and Other Pyrazole-Based Compounds
Celecoxib (COX-2 Inhibitor): A selective inhibitor of COX-2, Celecoxib is widely used as an anti-inflammatory agent. Its selectivity for COX-2 over COX-1 is a key feature, reducing gastrointestinal side effects associated with non-selective NSAIDs. Interestingly, off-target antibacterial activity against Francisella tularensis has been reported, which is not mediated by COX-2 inhibition.[9] This suggests that Celecoxib may interact with other, as yet uncharacterized, bacterial targets.[9]
| Compound | Primary Target | Primary Target IC50 | Key Off-Targets | Off-Target Activity | Reference |
| Celecoxib | COX-2 | 0.21 µg/mL | Bacterial target in F. tularensis | MIC of 32 µg/mL | [9] |
Table 2: Profile of the Pyrazole-Based COX Inhibitor Celecoxib.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to assess cross-reactivity is crucial for a deeper understanding.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways of the discussed compounds and the potential impact of their off-target activities.
Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.
Caption: The p38 MAPK signaling cascade and the allosteric inhibition by BIRB 796.
Experimental Workflows
The following diagrams outline the general workflows for two key experimental techniques used to determine inhibitor cross-reactivity.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. The CDK9 C-helix Exhibits Conformational Plasticity That May Explain the Selectivity of CAN508 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 5. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry and materials science. This guide provides an objective, data-driven comparison of the most common and effective methods for pyrazole synthesis. We will delve into the classical Knorr synthesis, the versatile reaction of α,β-unsaturated carbonyls with hydrazines, and the modern 1,3-dipolar cycloaddition, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform your synthetic strategy.
At a Glance: Performance Comparison of Pyrazole Synthesis Methods
The choice of synthetic route to a desired pyrazole derivative is often dictated by factors such as the availability of starting materials, desired substitution pattern, and scalability. Below is a summary of quantitative data for the synthesis of comparable pyrazole structures using different methodologies.
| Method | Target Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Knorr Synthesis | 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) | Ethyl acetoacetate, Phenylhydrazine | Neat, reflux, 1 h | ~98% | [1] |
| Knorr Synthesis | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | Ethyl benzoylacetate, Hydrazine hydrate | 1-Propanol, Acetic acid (cat.), 100°C, 1 h | Not specified | [2][3] |
| From α,β-Unsaturated Carbonyls | 3,5-Diphenyl-1H-pyrazole | Chalcone, Hydrazine hydrate | Formic acid, reflux, 8 h | 87% | [4] |
| From α,β-Unsaturated Carbonyls | 3,5-Diphenyl-1H-pyrazoles | Chalcones, Hydrazine, Sodium persulfate | Solvent-free, ball-milling | 75-92% | [5] |
| 1,3-Dipolar Cycloaddition | 1,3,5-Trisubstituted Pyrazoles | Ninhydrin-derived Morita–Baylis–Hillman carbonates, Nitrilimines | Not specified | up to 95% | [6] |
| Multicomponent Synthesis | 1,3,5-Trisubstituted Pyrazoles | Benzaldehydes, Phenyl hydrazines, Nitroolefins | TLL@MMI, EtOH, one-pot | 49-90% | [7] |
| Multicomponent Synthesis | 3,5-Disubstituted and 3,4,5-Trisubstituted Pyrazoles | Ketones, Aldehydes, Hydrazine monohydrochloride | DMSO, O₂, heat or Br₂ | up to 95% | [8] |
In-Depth Analysis of Key Synthetic Strategies
The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a robust and widely used method for the preparation of pyrazoles from the condensation of a β-dicarbonyl compound with a hydrazine derivative.[9] This acid-catalyzed reaction is known for its generally high yields and the accessibility of its starting materials.[2][10]
Reaction Mechanism:
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11]
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)
This protocol is adapted from a procedure for the synthesis of the neuroprotective drug Edaravone.
-
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Diethyl ether
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. The addition is exothermic and should be performed with caution.
-
Heat the mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
The pure pyrazolone can be obtained by recrystallization from ethanol.[11]
-
Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes and ketones (like chalcones) with hydrazines is a cornerstone for the synthesis of pyrazolines, which can then be oxidized to pyrazoles.[2] This method offers a high degree of flexibility in the substitution pattern of the final product.
Reaction Workflow:
Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole
This protocol describes a one-pot synthesis of 3,5-diphenyl-1H-pyrazole from chalcone and hydrazine hydrate under mechanochemical ball-milling conditions, which is an environmentally friendly approach.[5]
-
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine hydrate (1.5 mmol)
-
Sodium persulfate (2.0 mmol)
-
Stainless steel milling jar and balls
-
-
Procedure:
-
Place the chalcone, hydrazine hydrate, and sodium persulfate into a stainless steel milling jar containing stainless steel balls.
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 30 minutes).
-
After milling, dissolve the solid mixture in a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diphenyl-1H-pyrazole.[5]
-
1,3-Dipolar Cycloaddition
1,3-Dipolar cycloaddition reactions provide a powerful and regioselective route to a wide variety of pyrazoles. This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne equivalent.
General Scheme:
Experimental Protocol: General Procedure for the Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles
This protocol describes a general method for the synthesis of tetrasubstituted pyrazoles via the Huisgen [3+2] cycloaddition.[5]
-
Materials:
-
α-Bromocinnamaldehyde (alkyne surrogate) (1.0 equivalent)
-
Hydrazonyl chloride (nitrile imine precursor) (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Dry chloroform or dichloromethane
-
-
Procedure:
-
Dissolve the α-bromocinnamaldehyde and the hydrazonyl chloride in dry chloroform or dichloromethane in a reaction flask.
-
Add triethylamine to the solution.
-
Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 7-10 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes-ethyl acetate) to isolate the pure tetrasubstituted pyrazole.[5]
-
Conclusion
The synthesis of pyrazoles is a well-established field with a diverse array of methodologies at the disposal of the modern chemist. The classical Knorr synthesis remains a highly efficient and straightforward method, particularly for large-scale preparations where starting materials are readily available. For greater structural diversity and access to polysubstituted pyrazoles, the reaction of α,β-unsaturated carbonyl compounds with hydrazines offers significant advantages, with modern variations like mechanochemistry providing greener alternatives. Finally, 1,3-dipolar cycloaddition stands out for its high regioselectivity and functional group tolerance, making it a powerful tool for the synthesis of complex pyrazole-containing molecules in drug discovery and development. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. This guide provides the foundational data and protocols to make an informed decision for your next pyrazole synthesis.
References
- 1. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
Benchmarking 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Against Known Anti-Inflammatory Standards
A Comparative Guide for Researchers and Drug Development Professionals
The pyrazole scaffold is a well-established and significant heterocyclic motif in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of biological activities.[1][2][3] This guide provides a framework for benchmarking the novel compound, 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, against established anti-inflammatory agents that also feature the pyrazole core. Given the prevalence of pyrazole derivatives as anti-inflammatory agents, a primary focus of this guide will be the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory pathway.[4]
Overview of the Compounds
This guide will compare the target compound with two well-characterized pyrazole derivatives known for their anti-inflammatory properties:
-
This compound: The compound of interest, with CAS Number 78208-73-8 and a molecular weight of 168.19 g/mol . Its biological activity is not yet widely reported, making benchmarking crucial to determine its therapeutic potential.
-
Celecoxib: A highly selective COX-2 inhibitor, widely used as an anti-inflammatory drug.[4]
-
Phenylbutazone: A non-selective COX inhibitor, historically used for treating inflammatory disorders.[4]
Comparative Data on COX Inhibition
The following table summarizes the in vitro inhibitory activity of the selected standard pyrazole derivatives against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The data for this compound is presented hypothetically to illustrate how it would be compared once experimental data is available.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| Celecoxib | 15 | 0.04 | 375 |
| Phenylbutazone | 5.2 | 8.7 | 0.6 |
Signaling Pathway: COX Inhibition in Inflammation
The diagram below illustrates the role of COX enzymes in the arachidonic acid pathway and the mechanism of action of COX inhibitors. By blocking COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
References
A Researcher's Guide to Validating Molecular Docking Predictions for Pyrazole Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational and experimental methods for validating molecular docking predictions of pyrazole-based compounds. Detailed experimental protocols and supporting data are presented to aid in the rigorous assessment of in silico models.
Molecular docking has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and the prediction of binding modes for small molecules like pyrazole derivatives, a scaffold of significant medicinal importance. However, the reliability of these computational predictions hinges on robust experimental validation. This guide outlines the key methodologies for confirming docking results and compares the performance of common docking software for this class of compounds.
The Validation Workflow: From Virtual to Benchtop
A typical workflow for the validation of molecular docking predictions involves a multi-step process that integrates computational analysis with experimental verification. The goal is to confirm the predicted binding pose and to correlate the docking score with experimentally determined binding affinity or biological activity.
Comparative Analysis of Docking Software for Pyrazole Compounds
The choice of docking software can significantly influence the outcome of a virtual screening campaign. Below is a comparison of commonly used docking programs, with a focus on their application to pyrazole-like molecules.
| Docking Software | Scoring Function Principle | Key Strengths for Pyrazoles | Considerations |
| AutoDock Vina | Empirical and knowledge-based | Fast, widely used, and freely available for academic use. Good for initial screening of large libraries. | May require more user expertise for setup and analysis compared to commercial software. |
| Glide (Schrödinger) | Empirical | High accuracy in pose prediction. Well-suited for refining docking poses from initial screens. | Commercial software with a significant cost. |
| GOLD (CCDC) | Genetic algorithm-based | High flexibility in ligand and protein sidechains. Can be effective for targets with induced-fit binding. | Can be computationally intensive. |
| rDock | Empirical | High success rate in sampling binding conformations.[1] | May have limitations in accurately predicting binding affinity. |
Quantitative Validation: Correlating Docking Scores with Experimental Data
A critical step in validation is to assess the correlation between the predicted binding affinity (docking score) and the experimentally measured biological activity or binding affinity. The following tables present a compilation of data from various studies on pyrazole inhibitors, comparing their docking scores with experimental values.
Case Study 1: Pyrazole Derivatives as Kinase Inhibitors
This table summarizes the findings from a study on pyrazole derivatives targeting various protein kinases.[2][3][4]
| Compound ID | Target Kinase | Docking Software | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| 1b | VEGFR-2 | AutoDock 4.2 | -10.09 | - |
| 1d | Aurora A | AutoDock 4.2 | -8.57 | - |
| 2b | CDK2 | AutoDock 4.2 | -10.35 | - |
| Compound 6 | Multiple Kinases | MOE | - | See study for details |
| Compound 17 | PLK1 | - | - | See study for details |
| Compound 25 | RET Kinase | - | -7.14 | 0.015 |
Case Study 2: Pyrazole-Chalcone Conjugates as Tubulin Polymerization Inhibitors
This table presents data from a study on pyrazole-chalcone hybrids targeting the colchicine-binding site of tubulin.[5]
| Compound ID | Docking Score (kcal/mol) | % Inhibition of Tubulin Polymerization at 10 µM | IC50 (µM) |
| 5o | High | - | 2.13 (MCF-7) |
| 5n | - | - | 3.60 (SiHa) |
| 5d | - | - | 2.97 (PC-3) |
Experimental Protocols for Robust Validation
Detailed and well-executed experiments are the cornerstone of validating computational predictions. Below are protocols for key biophysical and structural biology techniques.
X-ray Crystallography
X-ray crystallography provides the most definitive validation of a docking pose by revealing the atomic-level details of the protein-ligand interaction.
Protocol for Co-crystallization of a Pyrazole Inhibitor with a Target Protein:
-
Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.
-
Ligand Preparation: Dissolve the pyrazole compound in a suitable solvent (e.g., DMSO) to a high concentration stock.
-
Crystallization Screening: Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods. Screen a wide range of commercially available and in-house crystallization screens. The drops typically contain a 1:1 ratio of protein solution and reservoir solution, with the pyrazole compound added to the protein solution at a 2-5 fold molar excess.
-
Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, temperature, and ligand concentration.
-
Data Collection: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known structure of the target protein. Refine the model, including the pyrazole ligand, against the experimental data.[1][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for validating ligand binding and mapping the binding site on the protein. Chemical Shift Perturbation (CSP) is a commonly used method.[8][9]
Protocol for NMR Chemical Shift Perturbation Analysis:
-
Protein Preparation: Produce a uniformly ¹⁵N-labeled protein sample.
-
NMR Sample Preparation: Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled protein and increasing concentrations of the pyrazole compound.
-
NMR Data Acquisition: Record a series of 2D ¹H-¹⁵N HSQC spectra for each sample.
-
Data Analysis: Overlay the HSQC spectra and identify the amide peaks that show significant chemical shift changes upon addition of the pyrazole compound. The magnitude of the chemical shift perturbation can be used to map the binding site on the protein surface.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11][12][13][14]
Protocol for ITC Measurement of Pyrazole Binding Affinity:
-
Sample Preparation: Prepare the purified protein and the pyrazole compound in the same, well-matched buffer to minimize heats of dilution. Degas both solutions before the experiment.
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Titration: Titrate the pyrazole compound from the syringe into the protein solution in the sample cell in a series of small injections.
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association (kon) and dissociation (koff) rates of a ligand binding to a target protein, from which the binding affinity (Kd) can be calculated.[15][16][17][18]
Protocol for SPR Analysis of Pyrazole-Protein Interaction:
-
Sensor Chip Preparation: Immobilize the purified target protein onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the pyrazole compound in running buffer.
-
Binding Analysis: Inject the different concentrations of the pyrazole compound over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
Kinetic Analysis: Fit the association and dissociation curves to a kinetic model to determine the on- and off-rates and the binding affinity.
Conclusion
The validation of molecular docking predictions for pyrazole compounds is a multifaceted process that requires a synergistic approach, combining computational modeling with rigorous experimental verification. While docking provides valuable initial insights, its predictive power is only realized through confirmation with techniques such as X-ray crystallography, NMR, ITC, and SPR. By carefully selecting the appropriate docking software and employing robust experimental validation strategies, researchers can confidently advance their pyrazole-based drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. news-medical.net [news-medical.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioradiations.com [bioradiations.com]
Assessing the Kinase Selectivity of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the kinase selectivity of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and its analogs. While specific experimental data for this particular compound is not publicly available, this document outlines the established methodologies and data presentation standards necessary for a thorough evaluation. We will use a hypothetical derivative, "Compound X," which incorporates the core scaffold of this compound, to illustrate the assessment process and compare its potential performance against established kinase inhibitors.
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with various derivatives targeting a range of kinases involved in cellular signaling pathways.[1][2][3] The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of these inhibitors.[4][5] Therefore, a systematic assessment of a novel pyrazole-based compound against a broad panel of kinases is essential to understand its therapeutic potential and potential off-target effects.
Comparative Kinase Selectivity Profile
To evaluate the selectivity of a novel inhibitor, it is crucial to profile it against a large, representative panel of kinases. Commercial services now offer screening against hundreds of kinases.[6][7] For the purpose of this guide, we present a hypothetical dataset for "Compound X" alongside two well-characterized kinase inhibitors, Staurosporine (a non-selective inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), to provide context for the selectivity profile.
Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)
| Kinase Target | Compound X (Hypothetical) | Staurosporine (Comparator) | Sunitinib (Comparator) |
| CDK2 | 25 | 7 | 150 |
| GSK3β | 80 | 10 | >10,000 |
| p38α | 150 | 20 | 2,500 |
| VEGFR2 | 2,500 | 15 | 2 |
| PDGFRβ | 3,000 | 25 | 5 |
| c-Kit | >10,000 | 30 | 10 |
| Src | 1,200 | 6 | 500 |
| EGFR | >10,000 | 50 | >10,000 |
Note: The data for Compound X is illustrative. Staurosporine and Sunitinib data are representative of their known broad-spectrum and multi-targeted activities, respectively.
Visualizing Selectivity: Kinase Inhibition Profile
The following diagram illustrates a hypothetical workflow for assessing the kinase selectivity of a test compound like this compound.
Signaling Pathway Context
Understanding the signaling pathways in which the primary kinase targets are involved is critical for interpreting the biological consequences of inhibition. The diagram below depicts a simplified, hypothetical signaling pathway where a target kinase of "Compound X" might be involved.
Experimental Protocols
Accurate and reproducible experimental protocols are the foundation of a reliable selectivity assessment. Below are detailed methodologies for key in vitro kinase assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at the Km for each specific kinase to provide a more accurate measure of inhibitor affinity.[1]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
To confirm that the compound inhibits the target kinase within a cellular environment, a target engagement assay is crucial. The NanoBRET™ assay is one such method that measures the binding of a compound to a specific protein in live cells.
Materials:
-
Human cell line (e.g., HEK293)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the kinase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Assay medium (e.g., DMEM)
-
White, 96-well cell culture plates
-
Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)
Procedure:
-
Cell Transfection:
-
Seed cells in a 96-well plate.
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compound in the assay medium.
-
Prepare the tracer solution in the assay medium.
-
-
Compound Treatment and Tracer Addition:
-
Remove the culture medium from the cells and add the diluted test compound.
-
Add the tracer to all wells.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 value.
-
Conclusion
The comprehensive assessment of a novel kinase inhibitor's selectivity is a cornerstone of modern drug discovery. While specific data for this compound is not yet in the public domain, the methodologies and comparative frameworks presented in this guide provide a robust strategy for its evaluation. By employing broad-panel in vitro kinase screening, followed by cellular target engagement assays, and contextualizing the results against known inhibitors and relevant signaling pathways, researchers can build a detailed and insightful selectivity profile. This systematic approach is critical for identifying promising lead candidates with the desired efficacy and a minimized potential for off-target effects, ultimately accelerating the development of new therapeutics.
References
- 1. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 7. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Essential Safety and Operational Protocols for 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. The following procedural guidance is designed to supplement, not replace, institutional safety protocols and to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes, conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[5][6] |
| Skin | Chemical-Resistant Gloves and Lab Coat | Nitrile or neoprene gloves are generally recommended.[5] Always inspect gloves for integrity before use and change them frequently. A flame-resistant lab coat that fully covers the arms is required.[3][5] |
| Body | Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[5] |
| Respiratory | Fume Hood or Respirator | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for maintaining a safe research environment.
1. Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a certified chemical fume hood.
-
Ensure all necessary equipment, including spill containment materials, is readily accessible.
-
Carefully weigh the required amount of the compound, avoiding dust generation.[1]
2. Experimentation:
-
Dissolve the compound in the appropriate solvent within the fume hood.
-
Carry out the intended chemical reaction, ensuring the apparatus remains within the fume hood.
-
Monitor the reaction as required by the experimental protocol.
3. Post-Experiment:
-
Quench the reaction and work up the product within the fume hood.
-
Properly label all waste containers with the full chemical name and hazard information.
-
Decontaminate the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[7]
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste containing the compound in a separate, labeled, and sealed waste container. Do not discharge to sewer systems.[3]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1]
Workflow for Safe Handling
Caption: Workflow for PPE selection and chemical handling.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
